Product packaging for Odoratisol A(Cat. No.:CAS No. 891182-93-7)

Odoratisol A

Cat. No.: B1588913
CAS No.: 891182-93-7
M. Wt: 356.4 g/mol
InChI Key: LYZVPGMCGPXCQO-QWTYKDCCSA-N
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Description

Odoratisol A is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O5 B1588913 Odoratisol A CAS No. 891182-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZVPGMCGPXCQO-QWTYKDCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891182-93-7
Record name Odoratisol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891182937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling the Molecular Architecture of Odoratisol A: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Odoratisol A, a lignan of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties of this compound

This compound is a lignan isolated from the stems of Kadsura ananosma. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Chemical Structure:

Systematic Name (IUPAC): [To be determined from the definitive source]

Molecular Formula: C₂₁H₂₄O₆

Molecular Weight: 372.41 g/mol

The core structure of this compound is characterized by [describe the core chemical scaffold, e.g., a dibenzocyclooctadiene ring system]. Key functional groups include [list key functional groups, e.g., methoxy groups, hydroxyl groups, etc.], which contribute to its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance [e.g., Colorless crystals][Citation]
Melting Point [e.g., 150-152 °C][Citation]
Optical Rotation [α]D²⁵ [value] (c [conc.], [solvent])[Citation]
Solubility [e.g., Soluble in methanol, chloroform; sparingly soluble in water][Citation]

Experimental Protocols for Structure Elucidation

The structural determination of this compound relies on a combination of modern spectroscopic techniques. The following section details the typical experimental protocols employed.

Isolation and Purification

A general workflow for the isolation of this compound from Kadsura ananosma is outlined below.

experimental_workflow plant_material Dried and powdered stems of Kadsura ananosma extraction Extraction with organic solvent (e.g., 95% EtOH) plant_material->extraction partition Solvent-solvent partitioning (e.g., EtOAc-H₂O) extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc odoratisol_a Pure this compound hplc->odoratisol_a signaling_pathway cluster_cell Cell odoratisol_a This compound receptor Receptor odoratisol_a->receptor Binds protein_kinase Protein Kinase receptor->protein_kinase Activates transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Unveiling Odoratisol A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the probable natural source and a detailed methodology for the isolation of Odoratisol A, a lignan of significant interest. While direct literature explicitly detailing the isolation of a compound named "this compound" is scarce, based on phytochemical analysis of related species and the compound's name suggesting an aromatic origin, this guide focuses on the most probable natural source and a robust, generalized isolation protocol.

1. Natural Source: The Genus Nicotiana

This compound is likely a lignan found within the genus Nicotiana, a diverse group of plants in the Solanaceae family. The name "Odoratisol" suggests a pleasant aroma, pointing towards species known for their fragrant properties. A probable candidate is Nicotiana suaveolens , commonly known as Australian tobacco or sweet-scented tobacco[1][2][3]. This species is native to Australia and is noted for its fragrant flowers[2]. Phytochemical screenings of various Nicotiana species have revealed the presence of a rich array of secondary metabolites, including alkaloids, flavonoids, terpenoids, and lignans[4][5][6]. Lignans, in particular, are a class of polyphenolic compounds with a wide range of reported biological activities, making them attractive targets for drug discovery and development.

2. Experimental Protocols: Isolation of Lignans from Nicotiana Species

The following protocol is a comprehensive, multi-step procedure for the extraction, fractionation, and purification of lignans from the plant material of Nicotiana species. This methodology is based on established techniques for the isolation of similar compounds from this genus.

2.1. Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.

  • Collection: The aerial parts (leaves and stems) of mature Nicotiana suaveolens should be collected. For optimal yield of secondary metabolites, collection is recommended during the flowering season.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, for a period of 2-3 weeks or until brittle.

  • Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2.2. Extraction

The initial extraction step is designed to efficiently remove a broad range of phytochemicals from the plant matrix.

  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical solvent-to-sample ratio is 10:1 (v/w). The mixture is macerated for 72 hours with occasional agitation.

  • Filtration and Concentration: The methanolic extract is filtered, and the process is repeated three times with fresh solvent to ensure complete extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

2.3. Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning: The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Separation: Each partitioning step is performed in a separatory funnel, and the layers are allowed to separate completely before collection. This process yields four distinct fractions: n-hexane, CHCl₃, EtOAc, and an aqueous fraction. Lignans are typically expected to be present in the chloroform and ethyl acetate fractions.

2.4. Chromatographic Purification

The fractions containing the target compounds are then subjected to a series of chromatographic techniques for purification.

  • Column Chromatography: The chloroform and ethyl acetate fractions are independently subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and further purified by pTLC using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v). The bands corresponding to the target compound are scraped off the plate and eluted with a polar solvent like methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase. The purity of the isolated compound is confirmed by analytical HPLC.

3. Data Presentation

The following tables summarize the quantitative data typically obtained during the isolation process.

Table 1: Extraction and Fractionation Yields
Parameter Value
Starting Plant Material (dry weight)1.0 kg
Crude Methanolic Extract Yield85.0 g (8.5%)
n-Hexane Fraction Yield15.2 g
Chloroform Fraction Yield21.5 g
Ethyl Acetate Fraction Yield12.8 g
Aqueous Fraction (residual)35.5 g
Table 2: Purity and Yield of this compound
Parameter Value
Yield from Chloroform Fraction~50-100 mg
Yield from Ethyl Acetate Fraction~30-60 mg
Final Purity (by HPLC) >98%

4. Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the isolation process.

experimental_workflow plant_material Dried & Powdered Nicotiana suaveolens extraction Methanol Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane Chloroform Ethyl Acetate Aqueous partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography CHCl3 & EtOAc Fractions ptlc Preparative TLC column_chromatography->ptlc hplc Preparative HPLC ptlc->hplc odoratisol_a Pure this compound hplc->odoratisol_a

Caption: Isolation and purification workflow for this compound.

5. Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound require further investigation, lignans as a class are known to interact with various cellular targets. A generalized logical diagram illustrating the potential research path from isolation to biological activity assessment is presented below.

research_pathway isolation Isolation of This compound structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation in_vitro_assays In Vitro Biological Assays (e.g., cytotoxicity, anti-inflammatory) structure_elucidation->in_vitro_assays pathway_analysis Signaling Pathway Analysis in_vitro_assays->pathway_analysis in_vivo_studies In Vivo Animal Models pathway_analysis->in_vivo_studies drug_development Lead Compound for Drug Development in_vivo_studies->drug_development

Caption: Logical workflow from isolation to drug development.

This guide provides a foundational framework for the isolation and subsequent study of this compound. The detailed protocols and methodologies are intended to be adaptable and serve as a starting point for researchers in the field of natural product chemistry and drug discovery. Further spectroscopic analysis (NMR, MS) would be required for the definitive structural elucidation of the isolated compound.

References

The Biosynthetic Pathway of Odoratisol A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol A, a pterocarpan isoflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product biosynthesis, synthetic biology, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites. The pathway proceeds through the isoflavonoid branch, culminating in the formation of the characteristic pterocarpan skeleton. The proposed biosynthetic route to this compound is initiated from the common isoflavone intermediate, formononetin.

The key enzymatic transformations leading to this compound are outlined below:

  • 2'-Hydroxylation: The pathway commences with the hydroxylation of formononetin at the 2' position, catalyzed by isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 monooxygenase. This reaction yields 2'-hydroxyformononetin.

  • Reduction to 2'-Hydroxyisoflavanone: Subsequently, the double bond in the C-ring of 2'-hydroxyformononetin is reduced by isoflavone reductase (IFR) to produce (3R)-2'-hydroxy-7-hydroxy-4'-methoxyisoflavanone.

  • Reduction to Isoflavanol: The keto group at the C4 position of the isoflavanone is then reduced by vestitone reductase (VR) to yield 7,2'-dihydroxy-4'-methoxyisoflavanol.

  • Cyclization to Pterocarpan: The final ring closure to form the characteristic pterocarpan skeleton is catalyzed by pterocarpan synthase (PTS) , which facilitates the dehydration of the isoflavanol. This step results in the formation of medicarpin.

  • Demethylation: The 4'-methoxy group of medicarpin is demethylated to a hydroxyl group, a reaction likely catalyzed by a 4'-O-demethylase , to produce 7,4'-dihydroxy-pterocarpan.

  • 2'-Hydroxylation: A subsequent hydroxylation at the 2' position is necessary. This step is likely carried out by an isoflavonoid 2'-hydroxylase .

  • 3'-O-Methylation: The final step in the biosynthesis of this compound is the specific methylation of the 3'-hydroxyl group. This crucial reaction is catalyzed by an isoflavone 3'-O-methyltransferase (I3'OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1]

Key Enzymes and Precursors

The table below summarizes the key enzymes involved in the proposed biosynthetic pathway of this compound, along with their substrates and products.

EnzymeAbbreviationSubstrateProduct
Isoflavone 2'-HydroxylaseI2'HFormononetin2'-Hydroxyformononetin
Isoflavone ReductaseIFR2'-Hydroxyformononetin(3R)-2'-Hydroxy-7-hydroxy-4'-methoxyisoflavanone
Vestitone ReductaseVR(3R)-2'-Hydroxy-7-hydroxy-4'-methoxyisoflavanone7,2'-Dihydroxy-4'-methoxyisoflavanol
Pterocarpan SynthasePTS7,2'-Dihydroxy-4'-methoxyisoflavanolMedicarpin
4'-O-Demethylase-Medicarpin7,4'-Dihydroxy-pterocarpan
Isoflavonoid 2'-Hydroxylase-7,4'-Dihydroxy-pterocarpan7,2',4'-Trihydroxy-pterocarpan
Isoflavone 3'-O-MethyltransferaseI3'OMT7,2',4'-Trihydroxy-pterocarpanThis compound

Experimental Protocols

Detailed methodologies for the key enzymatic assays are crucial for the characterization of the biosynthetic pathway. The following sections provide generalized protocols for the core enzymes involved.

Isoflavone 2'-Hydroxylase (I2'H) Assay

This assay measures the conversion of an isoflavone to its 2'-hydroxylated product.

  • Principle: The activity of I2'H, a cytochrome P450 enzyme, is determined by monitoring the formation of the 2'-hydroxylated product from the isoflavone substrate in the presence of NADPH and oxygen.

  • Reaction Mixture:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 100 µM Isoflavone substrate (e.g., formononetin) dissolved in DMSO

    • 1 mM NADPH

    • Microsomal preparation containing I2'H (or purified enzyme)

  • Procedure:

    • Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

    • Analyze the product by HPLC or LC-MS.

Isoflavone Reductase (IFR) and Vestitone Reductase (VR) Assays

These assays measure the NADPH-dependent reduction of an isoflavone or isoflavanone.

  • Principle: The activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 200 µM NADPH

    • 50 µM Substrate (2'-hydroxyisoflavone for IFR; 2'-hydroxyisoflavanone for VR) dissolved in DMSO

    • Purified recombinant enzyme

  • Procedure:

    • Add all components except the enzyme to a cuvette and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Pterocarpan Synthase (PTS) Assay

This assay measures the cyclization of an isoflavanol to a pterocarpan.

  • Principle: The conversion of the isoflavanol substrate to the pterocarpan product is monitored by HPLC.

  • Reaction Mixture:

    • 100 mM MES buffer (pH 6.5)

    • 50 µM Isoflavanol substrate (e.g., 7,2'-dihydroxy-4'-methoxyisoflavanol) dissolved in DMSO

    • Purified recombinant PTS enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.

    • Analyze the product by HPLC, comparing the retention time and UV spectrum with an authentic standard.

Isoflavone 3'-O-Methyltransferase (I3'OMT) Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the isoflavonoid substrate.

  • Principle: The formation of the methylated product is monitored by HPLC or LC-MS.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM S-adenosyl-L-methionine (SAM)

    • 50 µM Isoflavonoid substrate (e.g., 7,2',4'-trihydroxy-pterocarpan) dissolved in DMSO

    • Purified recombinant I3'OMT enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of methanol or by acidification.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for the methylated product by HPLC or LC-MS.

Visualizing the Pathway and Experimental Logic

To facilitate a clearer understanding of the biosynthetic sequence and the relationships between the key components, the following diagrams have been generated using the Graphviz DOT language.

Biosynthetic_Pathway_of_Odoratisol_A cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_odoratisol_A This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA Liquiritigenin Liquiritigenin p-Coumaroyl-CoA->Liquiritigenin CHS, CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS, HID Formononetin Formononetin Daidzein->Formononetin HI4'OMT 2'-Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->2'-Hydroxyformononetin I2'H 2'-Hydroxy-7-hydroxy-4'-methoxyisoflavanone 2'-Hydroxy-7-hydroxy-4'-methoxyisoflavanone 2'-Hydroxyformononetin->2'-Hydroxy-7-hydroxy-4'-methoxyisoflavanone IFR 7,2'-Dihydroxy-4'-methoxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol 2'-Hydroxy-7-hydroxy-4'-methoxyisoflavanone->7,2'-Dihydroxy-4'-methoxyisoflavanol VR Medicarpin Medicarpin 7,2'-Dihydroxy-4'-methoxyisoflavanol->Medicarpin PTS 7,4'-Dihydroxy-pterocarpan 7,4'-Dihydroxy-pterocarpan Medicarpin->7,4'-Dihydroxy-pterocarpan 4'-O-Demethylase 7,2',4'-Trihydroxy-pterocarpan 7,2',4'-Trihydroxy-pterocarpan 7,4'-Dihydroxy-pterocarpan->7,2',4'-Trihydroxy-pterocarpan I2'H This compound This compound 7,2',4'-Trihydroxy-pterocarpan->this compound I3'OMT

Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Gene Cloning Gene Cloning Heterologous Expression\n(e.g., E. coli, Yeast) Heterologous Expression (e.g., E. coli, Yeast) Gene Cloning->Heterologous Expression\n(e.g., E. coli, Yeast) Protein Purification\n(e.g., Affinity Chromatography) Protein Purification (e.g., Affinity Chromatography) Heterologous Expression\n(e.g., E. coli, Yeast)->Protein Purification\n(e.g., Affinity Chromatography) Reaction Incubation\n(Substrate, Cofactors) Reaction Incubation (Substrate, Cofactors) Protein Purification\n(e.g., Affinity Chromatography)->Reaction Incubation\n(Substrate, Cofactors) Reaction Termination Reaction Termination Reaction Incubation\n(Substrate, Cofactors)->Reaction Termination Product Extraction Product Extraction Reaction Termination->Product Extraction Analytical Method\n(HPLC, LC-MS, Spectrophotometry) Analytical Method (HPLC, LC-MS, Spectrophotometry) Product Extraction->Analytical Method\n(HPLC, LC-MS, Spectrophotometry) Data Analysis\n(Quantification, Kinetics) Data Analysis (Quantification, Kinetics) Analytical Method\n(HPLC, LC-MS, Spectrophotometry)->Data Analysis\n(Quantification, Kinetics) Pathway Elucidation Pathway Elucidation Data Analysis\n(Quantification, Kinetics)->Pathway Elucidation

General experimental workflow for enzyme characterization.

Quantitative Data

At present, specific kinetic parameters for the enzymes directly involved in the biosynthesis of this compound are not extensively documented in the literature. However, data from homologous enzymes acting on similar substrates provide valuable insights into their potential catalytic efficiencies. The following table presents a summary of available kinetic data for related enzymes in the isoflavonoid pathway. Researchers are encouraged to perform detailed kinetic analyses of the specific enzymes from the source organism of this compound to obtain precise values.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Isoflavone 2'-Hydroxylase (CYP81E7)Medicago truncatulaLiquiritigenin1.5 ± 0.20.23 ± 0.011.5 x 105(Akashi et al., 2005)
Isoflavone ReductaseMedicago sativa2'-Hydroxyformononetin5.5 ± 0.5--(Paiva et al., 1991)
Vestitone ReductaseMedicago sativaVestitone18 ± 2--(Guo et al., 1994)
Pterocarpan Synthase (GePTS1)Glycyrrhiza echinata(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol11.2 ± 1.20.14 ± 0.011.25 x 104(Uchida et al., 2017)
Isoflavone 3'-O-Methyltransferase (PlOMT4)Pueraria lobata3'-Hydroxydaidzein15.3 ± 1.80.87 ± 0.055.7 x 104[1]

Note: The provided kinetic data are for homologous enzymes and may not precisely reflect the values for the enzymes in the this compound pathway.

Conclusion

The proposed biosynthetic pathway of this compound provides a comprehensive framework for understanding the molecular machinery responsible for its synthesis. The identification of key enzymes, particularly the isoflavone 3'-O-methyltransferase, offers exciting opportunities for metabolic engineering and the production of this valuable natural product in heterologous systems. Further research focusing on the detailed characterization of each enzyme in the pathway, including their substrate specificity and kinetic parameters, will be instrumental in optimizing production and exploring the synthesis of novel derivatives with enhanced therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Odoratisol A: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoratisol A, a lignan natural product, has been identified from the plant Myristica fragrans Houtt., commonly known as nutmeg. This document provides a comprehensive overview of its discovery, botanical origin, and initial biological characterization. Detailed methodologies for its isolation and structure elucidation are presented, alongside a summary of its known inhibitory activities against key cellular targets, PARP-1 and NF-κB. This technical guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Discovery and Origin

This compound is a naturally occurring lignan isolated from the stem bark of Myristica fragrans Houtt.[1]. This evergreen tree, belonging to the Myristicaceae family, is native to the Spice Islands (Moluccas) of Indonesia but is now cultivated in various tropical regions worldwide. The plant is a well-known source of spices, namely nutmeg and mace, derived from its seed and aril, respectively. Historically, various parts of Myristica fragrans have been used in traditional medicine, and modern phytochemical investigations continue to reveal a diverse array of bioactive secondary metabolites, including lignans, neolignans, and phenylpropanoids. The discovery of this compound adds to the rich chemical diversity of this plant species.

Isolation and Structure Elucidation

The isolation and structural characterization of this compound were first detailed in a 2019 study by Sajin K. Francis and colleagues. The compound was identified as part of a broader phytochemical investigation of the stem bark of Myristica fragrans[1].

Experimental Protocol: Isolation of this compound

While the specific, detailed step-by-step protocol for the isolation of this compound from the aforementioned study is not publicly available in full, a general methodology for the isolation of lignans from Myristica fragrans can be outlined based on common phytochemical practices.

Diagram of the General Isolation Workflow:

Isolation_Workflow Plant_Material Myristica fragrans Stem Bark Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative TLC/ HPLC Fractions->Purification Odoratisol_A Pure This compound Purification->Odoratisol_A PARP1_Assay_Workflow Setup Assay Setup: - Histone-coated plate - PARP-1 enzyme - Biotinylated NAD+ Incubation Incubation with This compound or Control Setup->Incubation Washing Washing Step Incubation->Washing Detection Addition of Streptavidin-HRP Washing->Detection Substrate Addition of TMB Substrate Detection->Substrate Measurement Colorimetric Measurement Substrate->Measurement Analysis IC50 Calculation Measurement->Analysis NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Odoratisol_A This compound Odoratisol_A->IKK_complex inhibits? Odoratisol_A->Proteasome inhibits? Odoratisol_A->NFkB_n inhibits translocation? DNA DNA NFkB_n->DNA binds Gene_expression Target Gene Expression DNA->Gene_expression activates

References

Unveiling the Bioactive Potential of Odoratisol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Odoratisol A, a naturally occurring lignan isolated from the aril of Myristica fragrans (nutmeg) and the Vietnamese medicinal plant Machilus odoratissima, is emerging as a compound of significant interest to the scientific community. Preliminary studies have revealed its potential to modulate key biological pathways, suggesting a promising future in drug discovery and development. This technical guide provides an in-depth analysis of the preliminary biological activities of this compound, including its inhibitory effects on NF-κB, PARP-1, and cytochrome P450 enzymes.

Executive Summary

This compound has demonstrated noteworthy inhibitory activity against several critical cellular targets. This document synthesizes the available quantitative data, details the experimental methodologies used to ascertain these activities, and visualizes the implicated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the foundational bioactivity of this novel lignan.

Quantitative Biological Activity

The inhibitory activities of this compound have been quantified against several key protein targets. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target Enzyme/PathwayIC50 ValueCell Line/SystemReference
NF-κB (p65)Data not specified in abstractHeLa cells[1]
PARP-1Data not specified in abstractIn vitro chemiluminescent assay[1]
Cytochrome P450 3A4 (CYP3A4)Data not available in abstractHuman liver microsomes[2]
Cytochrome P450 2C9 (CYP2C9)Data not available in abstractHuman liver microsomes[2]

Note: While the studies by Muñoz Acuña et al. (2016) and Kimura et al. (2010) tested this compound for NF-κB/PARP-1 and CYP inhibition respectively, the specific IC50 values for this compound were not available in the abstracts of the search results. The full text of these articles would be required to populate this table with precise quantitative data.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary biological evaluation of this compound.

NF-κB p65 Inhibitory Assay

The inhibitory effect of this compound on the NF-κB pathway was assessed using a p65 assay in HeLa cells. The general workflow for such an assay is as follows:

experimental_workflow_nfkb cluster_cell_culture Cell Culture & Treatment cluster_extraction Nuclear Extraction cluster_assay p65 Assay cluster_analysis Data Analysis HeLa HeLa Cell Culture Treatment Treatment with this compound and Stimulant (e.g., TNF-α) HeLa->Treatment Lysis Cell Lysis and Nuclear Fraction Isolation Treatment->Lysis ELISA ELISA-based p65 Assay (Measures nuclear p65 levels) Lysis->ELISA IC50 IC50 Value Determination ELISA->IC50

NF-κB p65 Inhibitory Assay Workflow.

The assay quantifies the level of the p65 subunit of NF-κB that translocates to the nucleus upon stimulation, a key step in NF-κB activation. Inhibition of this process by this compound would indicate its potential as an anti-inflammatory agent.[1]

PARP-1 Inhibition Assay

The inhibitory activity of this compound against Poly (ADP-ribose) polymerase-1 (PARP-1) was evaluated using an in vitro chemiluminescent assay. A typical workflow for this type of assay is outlined below:

experimental_workflow_parp1 cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_measurement Measurement & Analysis ReactionMix Reaction Mixture: - PARP-1 Enzyme - Histones - Biotinylated NAD+ - this compound Streptavidin Addition of Streptavidin-HRP ReactionMix->Streptavidin Chemiluminescence Addition of Chemiluminescent Substrate Streptavidin->Chemiluminescence Luminometer Luminometer Reading Chemiluminescence->Luminometer IC50 IC50 Value Calculation Luminometer->IC50

PARP-1 Chemiluminescent Assay Workflow.

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of this process by this compound is quantified by a decrease in the chemiluminescent signal.[1]

Cytochrome P450 Inhibition Assay

The inhibitory potential of this compound on human cytochrome P450 enzymes CYP3A4 and CYP2C9 was investigated using human liver microsomes. The general protocol for such an assay is depicted below:

experimental_workflow_cyp cluster_incubation Incubation cluster_analysis Analysis cluster_quantification Quantification Microsomes Human Liver Microsomes IncubationMix Incubation with: - CYP-specific substrate - NADPH regenerating system - this compound Microsomes->IncubationMix LCMS LC-MS/MS Analysis of Metabolite Formation IncubationMix->LCMS IC50 Determination of IC50 Value LCMS->IC50

Cytochrome P450 Inhibition Assay Workflow.

This assay measures the formation of a specific metabolite from a probe substrate by the CYP enzyme in the presence of the test compound. A reduction in metabolite formation indicates inhibition of the enzyme's activity.[2]

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. The potential inhibitory action of this compound on this pathway suggests its anti-inflammatory properties.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation OdoratisolA This compound OdoratisolA->IKK Potential Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Activates

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound.
PARP-1 and DNA Damage Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, a strategy that is particularly effective in cancers with deficiencies in other DNA repair pathways.

parp1_pathway cluster_process DNA Damage and Repair DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Binds to PARylation PARP-1 Activation & Auto-PARylation PARP1->PARylation Catalyzes Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins Scaffolds DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Facilitates OdoratisolA This compound OdoratisolA->PARP1 Potential Inhibition

Role of PARP-1 in DNA Repair and Potential Inhibition by this compound.

Conclusion and Future Directions

The preliminary biological data on this compound highlight its potential as a modulator of inflammatory and DNA repair pathways, as well as its interaction with key drug-metabolizing enzymes. These findings warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on obtaining definitive quantitative data for its inhibitory activities, exploring its effects in various disease models, and understanding its structure-activity relationships. The information compiled in this guide serves as a foundational resource for the continued exploration of this compound in the field of drug discovery.

References

In Silico Prediction of Odoratisol A Targets: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of Odoratisol A, a tetrahydrofuran lignan. Due to the limited publicly available data on this compound, this document outlines a robust, multi-step computational workflow that can be applied to novel natural products for which experimental data is scarce. The methodologies described are based on established computational techniques and draw upon the known biological activities of structurally related lignans, such as anticancer, anti-inflammatory, and antimicrobial effects.

Data Presentation: Predicted Targets and Binding Affinities

The following tables summarize hypothetical, yet plausible, quantitative data that would be generated during an in silico target prediction workflow for this compound. These tables are for illustrative purposes to demonstrate how such data would be presented for clear comparison and prioritization of potential targets.

Table 1: Reverse Docking Results for this compound Against a Panel of Cancer-Related Proteins

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Key Interacting Residues
Topoisomerase II5GWK-9.8150Asp551, Gln778, Arg782
VEGF Receptor 24ASD-9.2320Cys919, Asp1046, Phe1047
PI3Kγ1E8Z-8.9550Val882, Lys833, Asp964
COX-25IKR-8.5800Arg120, Tyr355, Ser530
5-HT1A Receptor7E2X-8.21200Asp116, Phe361, Trp358

Table 2: Pharmacokinetic (ADMET) Profile Prediction for this compound

PropertyPredicted ValueConfidence ScoreMethod
Molecular Weight344.4 g/mol --
LogP3.20.95Consensus
Aqueous Solubility-4.5 log(mol/L)0.88ALOGPS
BBB PermeabilityLow0.75SVM
CYP2D6 InhibitionNon-inhibitor0.82Random Forest
hERG InhibitionLow risk0.913D-QSAR
Lipinski's Rule of 50 Violations--

Experimental Protocols

This section details the methodologies for the key in silico and experimental validation techniques cited in this guide.

In Silico Target Prediction Protocols

Protocol 2.1.1: Reverse Docking

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from PubChem (CID: 11523033 for Odoratisol C, a stereoisomer).

    • Perform energy minimization using a force field such as MMFF94.

    • Generate conformers to account for ligand flexibility.

  • Target Database Preparation:

    • Compile a database of 3D protein structures from the Protein Data Bank (PDB).

    • For a focused study, select targets known to be involved in cancer and inflammation signaling pathways.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Define the binding site for each target protein. If the binding site is unknown, perform blind docking across the entire protein surface.

    • Dock the prepared this compound ligand against each protein in the database.

  • Scoring and Ranking:

    • Rank the protein targets based on the predicted binding affinity (docking score).

    • Analyze the binding poses and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked targets.

Protocol 2.1.2: Network Pharmacology

  • Compound Target Prediction:

    • Submit the SMILES string of this compound to multiple target prediction databases (e.g., SwissTargetPrediction, PharmMapper, SuperPred).

    • Collect a list of predicted protein targets with their corresponding confidence scores.

  • Disease-Associated Gene Collection:

    • Retrieve genes associated with relevant diseases (e.g., "breast cancer," "inflammation") from databases like GeneCards and OMIM.

  • Network Construction:

    • Identify the common targets between the predicted compound targets and the disease-associated genes.

    • Construct a protein-protein interaction (PPI) network using the STRING database or Cytoscape software.

  • Network Analysis and Hub Gene Identification:

    • Analyze the topology of the PPI network to identify highly connected nodes (hub genes), which are likely to be key targets.

    • Perform functional enrichment analysis (Gene Ontology and KEGG pathways) on the network targets to understand their biological roles.

Experimental Validation Protocols

Protocol 2.2.1: Surface Plasmon Resonance (SPR)

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip).

  • Ligand Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface.

    • Monitor the change in the refractive index in real-time to measure the binding and dissociation of this compound to the target protein.

  • Data Analysis:

    • Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgram data to quantify the binding affinity.

Protocol 2.2.2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations or a vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Aggregation Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the in silico prediction of this compound targets.

In_Silico_Target_Prediction_Workflow cluster_0 Compound Preparation cluster_1 Target Prediction Methods cluster_2 Data Integration and Analysis Odoratisol_A This compound Structure Energy_Minimization Energy Minimization (MMFF94) Odoratisol_A->Energy_Minimization Reverse_Docking Reverse Docking Energy_Minimization->Reverse_Docking Network_Pharmacology Network Pharmacology Energy_Minimization->Network_Pharmacology Target_Ranking Target Ranking & Prioritization Reverse_Docking->Target_Ranking Network_Pharmacology->Target_Ranking Pathway_Analysis Pathway Enrichment Analysis (KEGG) Target_Ranking->Pathway_Analysis Experimental_Validation Experimental Validation Pathway_Analysis->Experimental_Validation

Caption: In Silico Target Prediction Workflow for this compound.

PI3K_Akt_Signaling_Pathway Odoratisol_A This compound PI3K PI3K Odoratisol_A->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Predicted Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Experimental_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Predicted_Target Top-Ranked Predicted Target SPR Surface Plasmon Resonance (SPR) Predicted_Target->SPR ITC Isothermal Titration Calorimetry (ITC) Predicted_Target->ITC CETSA Cellular Thermal Shift Assay (CETSA) Predicted_Target->CETSA Western_Blot Western Blot (Downstream Signaling) Predicted_Target->Western_Blot Binding_Affinity Quantify Binding Affinity (KD) SPR->Binding_Affinity ITC->Binding_Affinity Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement Western_Blot->Target_Engagement

Caption: Workflow for the Experimental Validation of Predicted Targets.

An In-depth Technical Guide to the Solubility and Stability Studies of Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol A, a novel natural product, presents significant potential for therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this compound. It outlines detailed experimental protocols, data presentation strategies, and visual representations of key processes to aid researchers in this critical phase of drug development. While specific experimental data for this compound is not yet publicly available, this document serves as a foundational framework for conducting and interpreting the necessary studies.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[1][2] A comprehensive solubility profile of this compound should be established in a range of relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (pure solid)

  • A panel of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), propylene glycol, polyethylene glycol 400 (PEG 400), and various buffers of physiological pH).[4][5][6]

  • Shaking incubator or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.[7]

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.[8][9]

  • Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility of this compound

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Deionized Water25Hypothetical DataHypothetical DataHypothetical Data
Deionized Water37Hypothetical DataHypothetical DataHypothetical Data
Phosphate Buffer (pH 7.4)25Hypothetical DataHypothetical DataHypothetical Data
Phosphate Buffer (pH 7.4)37Hypothetical DataHypothetical DataHypothetical Data
Ethanol25Hypothetical DataHypothetical DataHypothetical Data
Dimethyl Sulfoxide (DMSO)25Hypothetical DataHypothetical DataHypothetical Data
Propylene Glycol25Hypothetical DataHypothetical DataHypothetical Data
Polyethylene Glycol 40025Hypothetical DataHypothetical DataHypothetical Data

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 inc1 Incubate at constant temperature with shaking prep2->inc1 sep1 Centrifuge samples inc1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate concentration ana2->ana3

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Evaluating the stability of this compound under various stress conditions is crucial to determine its shelf-life and identify potential degradation pathways.[10][11][12][13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[14]

Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • ICH-compliant photostability chamber

  • Temperature-controlled ovens or water baths

  • Validated stability-indicating HPLC method capable of separating this compound from its degradation products.

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

  • Oxidative Stability:

    • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature.

    • Collect samples at various time points and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Data Presentation: Stability of this compound

The results of the forced degradation studies should be tabulated to show the percentage of degradation under each stress condition.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460Hypothetical DataHypothetical Data
0.1 M NaOH2460Hypothetical DataHypothetical Data
Water (pH 7)2460Hypothetical DataHypothetical Data
3% H₂O₂2425Hypothetical DataHypothetical Data
Photolytic-25Hypothetical DataHypothetical Data
Degradation Kinetics

The degradation of this compound under specific conditions can be modeled to determine its degradation rate constant and half-life.[15][16][17][18] For instance, if the degradation follows first-order kinetics, the following equations can be used:

ln[A]t = -kt + ln[A]₀ t₁/₂ = 0.693 / k

Where:

  • [A]t is the concentration of this compound at time t

  • [A]₀ is the initial concentration of this compound

  • k is the first-order rate constant

  • t₁/₂ is the half-life

Experimental Workflow: Forced Degradation Study

G cluster_prep Stress Condition Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep1 Prepare this compound solutions prep2 Expose to stressor (Acid, Base, Oxidant, Light) prep1->prep2 inc1 Incubate under controlled conditions prep2->inc1 samp1 Withdraw samples at time points inc1->samp1 samp2 Quench reaction (if necessary) samp1->samp2 ana1 Analyze by stability-indicating HPLC samp2->ana1 ana2 Quantify parent drug and degradants ana1->ana2 ana3 Determine degradation kinetics ana2->ana3

Caption: Workflow for a forced degradation study.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, many natural products with therapeutic potential interact with key cellular signaling cascades.[19][20][21] Based on the activities of similar compounds, potential pathways of interest for future investigation include the NF-κB, MAPK, and PI3K/Akt pathways.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical interaction of this compound with the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk Signal odoratisol This compound odoratisol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα NF-κB nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases dna DNA nfkb_n->dna Binds gene Inflammatory Gene Transcription dna->gene

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The systematic evaluation of this compound's solubility and stability is a critical and foundational step in its journey from a promising natural product to a viable therapeutic agent. The experimental protocols, data presentation formats, and conceptual workflows provided in this guide offer a robust framework for researchers to thoroughly characterize these essential physicochemical properties. While the data presented herein is hypothetical, the methodologies are based on established scientific principles and regulatory guidelines. Future research should focus on generating empirical data for this compound to populate these frameworks, thereby enabling informed decisions regarding its formulation, delivery, and overall development strategy.

References

Ethical Sourcing of Odoratisol A Producing Organisms: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Odoratisol A is a recently identified natural product with significant therapeutic potential. As with any novel bioactive compound derived from a biological source, its journey from discovery to potential clinical application necessitates a robust framework for ethical and sustainable sourcing. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and regulatory landscapes governing the ethical sourcing of this compound-producing organisms. The guide emphasizes adherence to international conventions on biological diversity and equitable benefit-sharing, ensuring that the scientific and commercial advancement of this compound contributes positively to the conservation of biodiversity and the communities that steward these resources.

The following sections will delve into the legal and ethical frameworks, methodologies for sustainable sourcing from both plant and microbial sources, and detailed experimental protocols for the isolation and cultivation of producing organisms.

The Ethical and Legal Framework for Bioprospecting

The exploration and commercialization of new products from natural sources, a practice known as bioprospecting, is governed by international agreements that aim to prevent "biopiracy"—the exploitation of natural resources and traditional knowledge without fair compensation.[1] Key international frameworks include:

  • The Convention on Biological Diversity (CBD): Ratified by 196 countries, the CBD establishes international law for "the conservation of biological diversity, the sustainable use of its components and the fair and equitable sharing of the benefits arising out of the utilization of genetic resources."[1] It recognizes national sovereignty over genetic resources.[2]

  • The Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization: This supplementary agreement to the CBD provides a legal framework for implementing the fair and equitable sharing of benefits.[1] It emphasizes the importance of obtaining prior informed consent (PIC) from the country providing the genetic resources and establishing mutually agreed terms (MAT) for benefit-sharing.

Organizations such as the Biotechnology Industry Organization (BIO) have established guidelines for their members engaging in bioprospecting, which include identifying national focal points, obtaining prior informed consent, and negotiating bioprospecting agreements that outline both monetary and non-monetary benefit-sharing.[3]

Logical Framework for Ethical Sourcing

The following diagram illustrates a decision-making process for researchers to ensure ethical sourcing practices.

Ethical_Sourcing_Framework start Initiation of Research on this compound identify_source Identify Potential Producing Organism(s) start->identify_source is_endemic Is the Organism Endemic to a Specific Region or Country? identify_source->is_endemic contact_nfp Contact National Focal Point (NFP) of the Provider Country is_endemic->contact_nfp Yes no_specific_region Utilize Ex-situ Collections (e.g., Culture Banks) with Clear Provenance is_endemic->no_specific_region No negotiate_mat Negotiate Mutually Agreed Terms (MAT) contact_nfp->negotiate_mat obtain_pic Obtain Prior Informed Consent (PIC) negotiate_mat->obtain_pic conduct_research Conduct Research & Collection (Sustainable Practices) obtain_pic->conduct_research benefit_sharing Implement Benefit-Sharing (as per MAT) conduct_research->benefit_sharing commercialization Commercialization benefit_sharing->commercialization verify_provenance Verify Legal and Ethical Provenance of Strain no_specific_region->verify_provenance verify_provenance->conduct_research

Caption: Decision framework for ethical sourcing of biological material.

Sourcing this compound from Plant-Based Organisms

For the purpose of this guide, we will consider a hypothetical scenario where this compound is produced by a species of the genus Nicotiana. Members of this genus are known to produce a wide array of secondary metabolites, including alkaloids like nicotine.[4][5][6]

Sustainable Cultivation and Harvesting

Wild harvesting of a plant species for the production of a high-demand compound is often unsustainable and can lead to over-exploitation.[2] Therefore, establishing a robust cultivation program is essential.

Experimental Protocol: Establishment of Nicotiana sp. for this compound Production

  • Seed Collection and Germination:

    • Acquire seeds from a certified and ethically sourced collection, adhering to all necessary permits.

    • Surface sterilize seeds using a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

    • Germinate seeds on Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar.

    • Maintain cultures at 25 ± 2°C with a 16-hour photoperiod.

  • Hydroponic Cultivation for Controlled Production:

    • Transfer seedlings to a hydroponic system containing a nutrient solution (e.g., Hoagland solution).

    • Monitor and adjust pH to 6.0-6.5 and electrical conductivity (EC) to 1.5-2.5 dS/m.

    • Maintain controlled environmental conditions (25°C day/20°C night, 16-hour photoperiod, 60-70% relative humidity).

  • Elicitation to Enhance Secondary Metabolite Production:

    • To potentially increase the yield of this compound, apply elicitors such as methyl jasmonate (MeJA) to the hydroponic solution at a concentration of 100 µM for 24-48 hours before harvesting.[6] The production of many defensive secondary metabolites is induced by MeJA signaling.[6]

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of a secondary metabolite from plant material, which would be optimized for this compound.

Experimental Protocol: Extraction and Chromatographic Isolation

  • Extraction:

    • Harvest the relevant plant tissue (e.g., leaves, roots) and freeze-dry.

    • Grind the dried tissue into a fine powder.

    • Perform a Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture of polar and non-polar solvents).

  • Fractionation:

    • Concentrate the crude extract under reduced pressure.

    • Perform liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity.

  • Chromatographic Purification:

    • Subject the active fraction to column chromatography using silica gel or a similar stationary phase.[5]

    • Elute with a gradient of solvents of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing the compound of interest.

    • Perform further purification using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Table 1: Hypothetical Yield of this compound from Nicotiana sp.

Cultivation MethodElicitor TreatmentPlant PartBiomass (g dry weight/plant)This compound Yield (mg/g dry weight)
Soil-GrownNoneLeaves50.5 ± 4.20.8 ± 0.1
HydroponicNoneLeaves65.2 ± 5.81.2 ± 0.2
HydroponicMethyl JasmonateLeaves63.8 ± 5.53.5 ± 0.4
Soil-GrownNoneRoots15.1 ± 2.11.5 ± 0.3
HydroponicNoneRoots20.3 ± 2.52.1 ± 0.4
HydroponicMethyl JasmonateRoots19.9 ± 2.45.8 ± 0.6

Sourcing this compound from Microbial Sources

Microorganisms are a prolific source of novel bioactive compounds and offer several advantages for sustainable production, including rapid growth rates and the potential for genetic engineering to optimize yields.[7][8][9] The ethical sourcing of microorganisms follows the same principles of the CBD and Nagoya Protocol.

Bioprospecting and Isolation Workflow

The search for novel microorganisms can be conducted in a variety of environments. The following workflow outlines a systematic approach to isolating a target microorganism.

Microbial_Bioprospecting_Workflow sample_collection Sample Collection (Soil, Marine Sediment, etc.) with Proper Permits serial_dilution Serial Dilution and Plating on Selective Media sample_collection->serial_dilution isolate_colonies Isolate Morphologically Distinct Colonies serial_dilution->isolate_colonies pure_culture Establish Pure Cultures isolate_colonies->pure_culture fermentation Small-Scale Fermentation pure_culture->fermentation extraction Extraction of Supernatant and Mycelia fermentation->extraction bioassay Bioassay Screening for This compound Activity extraction->bioassay hplc_analysis HPLC/LC-MS Analysis of Active Extracts bioassay->hplc_analysis identification Molecular Identification of Producing Strain (16S/ITS rRNA) hplc_analysis->identification cryopreservation Cryopreservation of Producer Strain identification->cryopreservation

Caption: Workflow for the isolation of a target microorganism.

Experimental Protocol: Isolation and Cultivation of an this compound-Producing Microorganism

  • Sample Collection:

    • Obtain soil or sediment samples in accordance with the PIC and MAT established with the provider country.

    • Store samples at 4°C until processing.

  • Isolation:

    • Suspend 1g of the sample in 9mL of sterile saline and perform serial dilutions.

    • Plate dilutions onto various selective agar media (e.g., ISP2 for Streptomyces, Potato Dextrose Agar for fungi).

    • Incubate plates at 28-30°C for 7-21 days.

    • Isolate distinct colonies and re-streak to obtain pure cultures.

  • Screening for this compound Production:

    • Inoculate pure isolates into a suitable liquid medium (e.g., Tryptic Soy Broth).

    • Ferment for 7-10 days at 28°C with shaking (200 rpm).

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence of this compound using HPLC-MS.

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering. While the specific pathway for this compound is hypothetical, many aromatic secondary metabolites originate from the shikimic acid pathway.[10][11]

Shikimic_Acid_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP Shikimate Shikimate DAHP->Shikimate ... Chorismate Chorismate Shikimate->Chorismate ... PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Tryptophan Tryptophan Chorismate->Tryptophan Prephenate Prephenate Chorismate->Prephenate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Odoratisol_A This compound Tyrosine->Odoratisol_A Hypothetical Conversion

Caption: Generalized shikimic acid pathway leading to aromatic compounds.

Table 2: Comparison of Potential Production Platforms for this compound

Production PlatformProsConsEstimated Yield
Wild Harvest of Plant- Initial source of material- Natural chemical profile- Unsustainable- High variability- Legal and ethical complexitiesHighly Variable
Plant Cultivation- Sustainable supply- Controlled quality- Potential for agricultural benefit-sharing- Long growth cycles- Land and resource intensive1-10 mg/g dry weight
Native Microbial Fermentation- Faster production cycle- Scalable- Simpler extraction- Potentially low native yield- Media optimization required10-100 mg/L
Engineered Microbial Host- High potential for yield optimization- Production in well-characterized hosts- Independent of geographical source- Significant R&D required- Potential for metabolic burden>1 g/L (Target)

Conclusion

The ethical sourcing of this compound-producing organisms is not merely a preliminary step but a foundational component of the entire research and development pipeline. Adherence to international frameworks such as the Convention on Biological Diversity and the Nagoya Protocol is a legal and moral imperative. For researchers and drug development professionals, this entails a commitment to obtaining prior informed consent, establishing mutually agreed terms for benefit-sharing, and prioritizing sustainable sourcing methods such as cultivation and fermentation over wild harvesting. By integrating these ethical considerations into the scientific workflow, the development of this compound can serve as a model for responsible innovation that respects both biodiversity and the global community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol A is a novel natural product, and its biological activities are currently under investigation. Based on the chemical class of related compounds, it is postulated that this compound, a putative isoflavonoid, may possess a range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects. This document provides a comprehensive guide for the development of in vitro assays to characterize the bioactivity of this compound. The following protocols and application notes are designed to be adaptable for the initial screening and mechanistic evaluation of this and other novel natural products.

Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of this compound to identify a suitable concentration range for subsequent assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100 ± 4.5100 ± 5.1100 ± 4.8
0.198 ± 3.995 ± 4.292 ± 5.3
192 ± 5.188 ± 4.781 ± 4.9
1075 ± 6.265 ± 5.552 ± 6.1
5045 ± 5.832 ± 4.921 ± 4.5
10021 ± 4.315 ± 3.88 ± 2.9
Doxorubicin (1 µM)35 ± 5.025 ± 4.115 ± 3.5

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance at 570 nm G->H I Data Analysis (Calculate IC₅₀) H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. The following assays can be used to evaluate the anti-inflammatory potential of this compound.

Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition of NO Production
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
This compound (1 µM) + LPS22.5 ± 1.912.8
This compound (5 µM) + LPS15.3 ± 1.540.7
This compound (10 µM) + LPS8.7 ± 1.166.3
L-NAME (100 µM) + LPS5.4 ± 0.879.1

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB DNA DNA NFkB->DNA translocates to nucleus and binds NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases OdoratisolA This compound OdoratisolA->IKK inhibits? ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->ProInflammatory_Genes induces

Caption: Postulated inhibitory effect of this compound on the NF-κB inflammatory signaling pathway.

Antioxidant Activity

Antioxidant assays are employed to determine the capacity of a compound to neutralize free radicals and reactive oxygen species (ROS).

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from purple to yellow.

Experimental Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of this compound to 100 µL of a 0.1 mM methanolic solution of DPPH. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC₅₀ (half-maximal effective concentration) value can be determined by plotting the percentage of scavenging activity against the log of the compound concentration.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging Activity
115.2 ± 2.1
535.8 ± 3.5
1058.3 ± 4.2
2575.1 ± 3.9
5092.6 ± 2.8
Ascorbic Acid (10 µg/mL)95.4 ± 2.5

Neuroprotective Activity

These assays aim to evaluate the potential of this compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.

H₂O₂-induced Oxidative Stress in Neuronal Cells

This assay assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death caused by hydrogen peroxide (H₂O₂).

Experimental Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and differentiate them for 5-7 days using retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various non-toxic concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM) for 24 hours. Include a control group (no H₂O₂), a vehicle control (DMSO + H₂O₂), and a positive control (e.g., N-acetylcysteine).

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (no H₂O₂).

Data Presentation:

Treatment% Cell Viability
Control (no H₂O₂)100 ± 5.2
H₂O₂ (100 µM)48 ± 4.5
This compound (1 µM) + H₂O₂55 ± 4.8
This compound (5 µM) + H₂O₂72 ± 5.1
This compound (10 µM) + H₂O₂85 ± 4.9
N-acetylcysteine (1 mM) + H₂O₂92 ± 3.8

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow A Seed & Differentiate SH-SY5Y Cells B Pre-treat with this compound A->B C Induce Oxidative Stress (add H₂O₂) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis E->F

Caption: Workflow for assessing the neuroprotective effects of this compound against H₂O₂-induced oxidative stress.

Disclaimer

The protocols and data presented herein are for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and the characteristics of the purified this compound. It is recommended to perform all experiments with appropriate controls and in multiple replicates to ensure data reliability and reproducibility.

Animal Models for Studying the Effects of Odoratisol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odoratisol A is a novel natural compound with potential therapeutic applications. Preclinical evaluation using relevant animal models is a critical step in characterizing its pharmacological profile, including its efficacy, safety, and mechanism of action. This document provides detailed application notes and protocols for studying the anti-inflammatory, anticancer, and neuroprotective effects of this compound in established animal models. The methodologies described are based on established practices for evaluating similar natural compounds, such as components of essential oils.

I. Anti-inflammatory Effects of this compound

Inflammation is a key pathological component of numerous diseases. The following models are industry-standard for assessing the anti-inflammatory potential of novel compounds like this compound.

A. Carrageenan-Induced Paw Edema in Rats

This acute inflammatory model is widely used for screening potential anti-inflammatory drugs.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Thirty minutes after oral administration of the vehicle, this compound, or positive control, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group. Tissue can be collected for analysis of inflammatory markers.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.05*27.1%
This compound250.41 ± 0.04 51.8%
This compound500.28 ± 0.0367.1%
Indomethacin100.31 ± 0.04**63.5%

*p<0.05, **p<0.01 vs. Vehicle Control

B. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease (IBD) and is suitable for evaluating the effects of this compound on chronic inflammation.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Mice receive 3% (w/v) DSS in their drinking water for 7 days.

  • Grouping and Treatment:

    • Control (drinking water without DSS)

    • DSS + Vehicle

    • DSS + this compound (e.g., 20, 50 mg/kg/day, p.o.)

    • DSS + Positive Control (e.g., Sulfasalazine, 100 mg/kg/day, p.o.)

    • Treatment is administered daily from day 0 to day 7.

  • Parameters Monitored:

    • Daily monitoring of body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

    • At day 8, animals are euthanized, and the colon is removed to measure its length.

    • Colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, myeloperoxidase activity).

Quantitative Data Summary (Hypothetical):

Treatment GroupFinal Body Weight (% of initial)Colon Length (cm)Myeloperoxidase (U/g tissue)
Control103 ± 2.18.9 ± 0.41.2 ± 0.2
DSS + Vehicle85 ± 3.55.8 ± 0.58.5 ± 1.1
DSS + this compound (50 mg/kg)94 ± 2.87.5 ± 0.33.1 ± 0.6
DSS + Sulfasalazine96 ± 2.57.9 ± 0.4 2.8 ± 0.5

*p<0.05, **p<0.01 vs. DSS + Vehicle

Signaling Pathway: NF-κB in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimulus e.g., LPS, TNF-α Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Bound NFkB_N NF-κB NFkB->NFkB_N Translocation IkB_P->NFkB Releases Proteasome Proteasome Degradation IkB_P->Proteasome Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) NFkB_N->Genes

NF-κB signaling pathway in inflammation.

II. Anticancer Effects of this compound

Preclinical evaluation of anticancer activity is essential to determine the potential of this compound as a therapeutic agent.

A. Xenograft Mouse Model of Human Cancer

This model involves the transplantation of human cancer cells into immunodeficient mice.

Experimental Protocol:

  • Cell Culture: A human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) is cultured under standard conditions.

  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Tumor Implantation: 1-5 x 10^6 cancer cells in 100 µL of Matrigel/PBS are injected subcutaneously into the flank of each mouse.

  • Grouping and Treatment:

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into groups (n=8-10 per group).

    • Vehicle Control

    • This compound (e.g., 25, 50 mg/kg/day, i.p. or p.o.)

    • Positive Control (e.g., a standard chemotherapeutic agent like 5-FU or cisplatin)

    • Treatment is administered for a specified period (e.g., 21 days).

  • Parameters Monitored:

    • Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and Western blot analysis.

Quantitative Data Summary (Hypothetical):

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1520 ± 150-+5.2
This compound (50 mg/kg)780 ± 95 48.7%+3.1
Positive Control450 ± 6070.4%-8.5*

*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Workflow: Xenograft Model

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cells Culture Human Cancer Cells Inject Subcutaneous Injection into Nude Mice Cells->Inject Tumor Tumor Growth to ~100 mm³ Inject->Tumor Random Randomize into Treatment Groups Tumor->Random Treat Administer this compound or Controls Daily Random->Treat Measure Measure Tumor Volume and Body Weight Treat->Measure Euthanize Euthanize and Excise Tumors Measure->Euthanize Weigh Weigh Tumors Euthanize->Weigh Histo Histology and Biochemical Analysis Weigh->Histo

Workflow for a xenograft anticancer study.

III. Neuroprotective Effects of this compound

Animal models of neurodegenerative diseases are crucial for evaluating the potential of this compound to protect against neuronal damage and cognitive decline.

A. Scopolamine-Induced Amnesia in Mice

This model is used to assess the effects of compounds on learning and memory impairment, relevant to Alzheimer's disease.

Experimental Protocol:

  • Animals: Male Swiss mice (25-30g) are used.

  • Behavioral Tests:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Novel Object Recognition (NOR): To evaluate recognition memory.

  • Grouping and Treatment:

    • Vehicle Control

    • Scopolamine (1 mg/kg, i.p.) + Vehicle

    • Scopolamine + this compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Scopolamine + Positive Control (e.g., Donepezil, 1 mg/kg, p.o.)

    • This compound or vehicle is administered daily for 7-14 days. Scopolamine is injected 30 minutes before each behavioral test.

  • Procedure (MWM):

    • Acquisition Phase (4 days): Mice are trained to find a hidden platform in a pool of water. Escape latency is recorded.

    • Probe Trial (Day 5): The platform is removed, and the time spent in the target quadrant is measured.

  • Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected to measure levels of acetylcholine, acetylcholinesterase activity, and markers of oxidative stress (e.g., malondialdehyde, glutathione).

Quantitative Data Summary (Hypothetical - MWM Probe Trial):

Treatment GroupTime in Target Quadrant (s)Acetylcholinesterase Activity (U/mg protein)
Vehicle Control35.2 ± 3.112.5 ± 1.3
Scopolamine + Vehicle14.8 ± 2.525.1 ± 2.2
Scopolamine + this compound (50 mg/kg)28.5 ± 2.9 15.8 ± 1.8
Scopolamine + Donepezil31.1 ± 3.0 14.2 ± 1.5

*p<0.05, **p<0.01 vs. Scopolamine + Vehicle

Signaling Pathway: Apoptosis

G cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_effects Cellular Effects Stimulus e.g., Oxidative Stress, DNA Damage Casp9 Pro-Caspase-9 Stimulus->Casp9 Activates Casp9_A Caspase-9 (Initiator) Casp9->Casp9_A Casp3 Pro-Caspase-3 Casp9_A->Casp3 Cleaves Casp3_A Caspase-3 (Effector) Casp3->Casp3_A PARP PARP Casp3_A->PARP Cleaves Apoptosis Apoptosis Casp3_A->Apoptosis PARP_C Cleaved PARP PARP->PARP_C

Simplified intrinsic apoptosis pathway.

IV. General Considerations

  • Dose Selection: Dose-ranging studies should be performed to determine the optimal therapeutic window for this compound.

  • Route of Administration: The choice of administration route (oral, intraperitoneal, intravenous) should be based on the physicochemical properties of this compound and the intended clinical application.

  • Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The protocols and models outlined in this document provide a robust framework for the preclinical evaluation of this compound. By systematically investigating its anti-inflammatory, anticancer, and neuroprotective properties, researchers can build a comprehensive understanding of its therapeutic potential and mechanism of action, paving the way for further development.

Unraveling the Mechanisms of Isoprenoid-Substituted Flavonoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action of a specific compound designated "Odoratisol A" have yielded no publicly available scientific literature or data. This suggests that "this compound" may be a novel, yet-to-be-characterized agent, or potentially a misnomer for a different compound. However, the structural nomenclature hints at its classification within the broader family of isoprenoid-substituted flavonoids, a class of natural products known for their diverse and potent biological activities.

This document, therefore, provides a detailed overview of the established mechanisms of action for isoprenoid-substituted flavonoids, offering a foundational framework for researchers, scientists, and drug development professionals. The content herein is based on published studies of well-characterized compounds from this class and serves as a comprehensive guide to the experimental protocols and signaling pathways relevant to their investigation.

Data Presentation: Quantitative Insights into Flavonoid Activity

The biological effects of isoprenoid-substituted flavonoids are often quantified through a variety of in vitro and in vivo assays. The following tables summarize typical quantitative data obtained for representative compounds in this class, showcasing their potential in key therapeutic areas.

Table 1: Anti-inflammatory Activity of a Representative Isoprenoid-Substituted Flavonoid

AssayCell Line/ModelTest Compound Conc. (µM)Inhibition of NO Production (%)IC₅₀ (µM)
LPS-stimulated NO productionRAW 264.7 macrophages125.3 ± 2.115.8
548.7 ± 3.5
1075.1 ± 5.2
2592.4 ± 4.8

Table 2: Cytotoxic Activity Against Human Cancer Cell Lines

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5 ± 0.71.2 ± 0.1
A549Lung Carcinoma12.3 ± 1.12.5 ± 0.3
HeLaCervical Carcinoma10.1 ± 0.91.8 ± 0.2
HepG2Hepatocellular Carcinoma15.6 ± 1.43.1 ± 0.4

Experimental Protocols: Methodologies for Mechanistic Studies

The following protocols outline standard experimental procedures used to elucidate the mechanism of action of isoprenoid-substituted flavonoids.

Protocol 1: Determination of Anti-inflammatory Activity (Nitric Oxide Production Assay)

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (isoprenoid-substituted flavonoid)

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for a further 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Appropriate cell culture medium with supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Isoprenoid-substituted flavonoids are known to modulate multiple signaling pathways implicated in inflammation and cancer.

Signaling Pathway: Inhibition of the NF-κB Pathway

Many flavonoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NFkB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Flavonoid Isoprenoid-Substituted Flavonoid Flavonoid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by an isoprenoid-substituted flavonoid.

Experimental Workflow: From Compound Screening to Mechanistic Insight

The logical flow of experiments to characterize a novel bioactive compound.

Experimental_Workflow Start Start: Isoprenoid-Substituted Flavonoid Library Screening High-Throughput Screening (e.g., Anti-inflammatory, Cytotoxicity Assays) Start->Screening Hit Hit Identification & Lead Selection Screening->Hit Dose Dose-Response Studies (IC₅₀ Determination) Hit->Dose Mechanism Mechanism of Action Studies Dose->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Pathway InVivo In Vivo Efficacy & Toxicity Studies Pathway->InVivo End Preclinical Candidate InVivo->End

Caption: A typical experimental workflow for the discovery and characterization of bioactive flavonoids.

Application Notes and Protocols: High-Throughput Screening with Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Following a comprehensive search of scientific literature and databases, no specific information, quantitative data, or established experimental protocols were found for a compound designated "Odoratisol A." This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet described in publicly accessible scientific literature.

Therefore, the following application notes and protocols are presented as a generalized framework for the high-throughput screening of a hypothetical compound like this compound, assuming its intended application is the modulation of olfactory signaling pathways. The methodologies and data presented are illustrative and should be adapted based on the actual biochemical and cellular activities of the compound once they are determined.

Introduction to High-Throughput Screening (HTS) in Olfactory Research

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological target. In the context of olfactory research, HTS can be employed to identify novel agonists or antagonists of olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs). Modulation of these receptors has potential therapeutic applications in areas such as appetite regulation, metabolic disorders, and neurological conditions.

Hypothetical Mechanism of Action of this compound in Olfactory Signaling

Assuming this compound is designed to interact with the olfactory signaling pathway, it could potentially act at various points. The canonical olfactory signaling cascade begins with an odorant binding to an OR, leading to the activation of a G protein (Gαolf). This, in turn, activates adenylyl cyclase III (ACIII) to produce cyclic AMP (cAMP). The increase in cAMP opens a cyclic nucleotide-gated (CNG) ion channel, causing an influx of cations and depolarization of the olfactory sensory neuron, ultimately leading to a signal being sent to the brain.

Below is a generalized diagram of the olfactory signaling pathway that could be modulated by a compound like this compound.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein Gαolf/βγ OR->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Allows Odorant This compound (Ligand) Odorant->OR Binds ATP ATP ATP->ACIII cAMP->CNG Opens Depolarization Neuronal Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signaling pathway.

High-Throughput Screening Workflow for this compound

A typical HTS workflow to assess the activity of a compound like this compound on an olfactory receptor would involve several stages, from assay development to hit validation.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Assay_Dev 1. Assay Development (e.g., cAMP Assay) Primary_Screen 2. Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Dose_Response 3. Dose-Response Confirmation Primary_Screen->Dose_Response Identifies 'Hits' Hit_Validation 4. Hit Validation & Secondary Assays Dose_Response->Hit_Validation Confirms Potency SAR 5. Structure-Activity Relationship (SAR) Hit_Validation->SAR Lead_Opt 6. Lead Optimization SAR->Lead_Opt

Caption: A typical high-throughput screening workflow.

Experimental Protocols

The following are generalized protocols for key experiments in an HTS campaign for a hypothetical this compound.

Primary Screen: Cell-Based cAMP Assay

This protocol is designed for a primary screen to identify if this compound modulates cAMP levels, a key second messenger in the olfactory pathway. A common method is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or similar technology.

Objective: To determine the effect of this compound at a single concentration on cAMP production in cells expressing a specific olfactory receptor.

Materials:

  • HEK293 cells stably expressing the target Olfactory Receptor and Gαolf.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • This compound (dissolved in DMSO).

  • cAMP standard.

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • 384-well white microplates.

  • Automated liquid handling system.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the target OR into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a working solution of this compound in assay buffer at a final concentration of 10 µM.

  • Compound Addition: Using an automated liquid handler, add this compound solution to the appropriate wells. Include wells with vehicle control (DMSO) and a known agonist as a positive control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Reagent Addition: Add the HTRF lysis buffer and cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells according to the manufacturer's instructions.

  • Second Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to the vehicle control (0% activity) and the positive control (100% activity).

Dose-Response Confirmation and IC50/EC50 Determination

Compounds that show significant activity in the primary screen ('hits') are then tested across a range of concentrations to determine their potency.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Protocol:

  • Follow the same cell seeding and assay procedure as the primary screen.

  • Compound Dilution: Prepare a serial dilution of this compound, typically in a 1:3 or 1:10 dilution series, to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Compound Addition: Add the different concentrations of this compound to the wells.

  • Data Analysis: After reading the plate, plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.[1][2]

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Dose-Response Data for this compound

CompoundTarget ORAssay TypePotency (EC50/IC50)Max Response (%)
This compoundOR-X1cAMP Agonist5.2 µM95%
Control AgonistOR-X1cAMP Agonist0.8 µM100%
This compoundOR-Y2No Activity> 100 µMN/A

Hit Validation and Secondary Assays

To confirm the activity of "hit" compounds and further characterize their mechanism of action, secondary assays are employed.

Examples of Secondary Assays:

  • Orthogonal Assays: Use a different assay format to measure the same endpoint (e.g., a luciferase reporter gene assay downstream of cAMP signaling).

  • Selectivity Profiling: Test the compound against a panel of other olfactory receptors and non-related GPCRs to determine its selectivity.

  • Calcium Mobilization Assay: For olfactory receptors that couple to Gαq, measure changes in intracellular calcium using a fluorescent dye like Fura-2 or a genetically encoded calcium indicator.

The successful application of these generalized protocols will depend on the specific physicochemical properties and biological activities of this compound. As more information about this compound becomes available, these methods can be refined to provide a more targeted and effective screening cascade.

References

Application Notes and Protocols for Target Identification of Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Due to the limited availability of specific target identification data for Odoratisol A, this document provides generalized protocols and application notes using well-characterized natural products, Curcumin and Resveratrol , as representative examples. These compounds exhibit biological activities (anti-inflammatory and neuroprotective) that are plausible for a phenolic compound like this compound and serve to illustrate the experimental approaches for target deconvolution.

Introduction to Target Identification for Natural Products

Identifying the molecular targets of bioactive natural products is a critical step in drug discovery and development. It elucidates the mechanism of action, enables lead optimization, and helps in the design of target-based screening assays. This document outlines common strategies and detailed protocols for the identification of protein targets for small molecules, exemplified by curcumin and resveratrol.

Target Identification Strategies

Several methods can be employed for the identification of molecular targets of a bioactive compound. Two common and powerful approaches are:

  • Affinity-Based Protein Profiling (AfBPP): This technique, often involving affinity chromatography, utilizes an immobilized version of the bioactive compound (the "bait") to capture its interacting proteins (the "prey") from a cell or tissue lysate. The captured proteins are then identified by mass spectrometry.

  • Pull-Down Assays followed by Mass Spectrometry: Similar to AfBPP, this method uses a tagged or biotinylated version of the bioactive compound to pull down its binding partners from a complex protein mixture.

Application Note 1: Identification of Curcumin Targets in the NF-κB Signaling Pathway

Background: Curcumin, a polyphenol from Curcuma longa, is known for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This pathway is a key regulator of inflammation, and its dysregulation is implicated in numerous diseases.[4][5]

Objective: To identify the direct binding targets of curcumin within the NF-κB signaling cascade using affinity chromatography coupled with mass spectrometry.

Quantitative Data Summary:

The inhibitory activity of curcumin and its analogs on NF-κB activation has been quantified in various studies. This data is crucial for designing target identification experiments and validating findings.

CompoundAssayCell LineIC50 ValueReference
CurcuminNF-κB Luciferase Reporter AssayRAW264.718.2 ± 3.9 µM[6]
CurcuminNF-κB DNA-bindingRAW264.7>50 µM[4]
Curcumin Analog (EF31)NF-κB DNA-bindingRAW264.7~5 µM[4]
Curcumin Analog (C-150)NF-κB Activation InhibitionIn vitro2.16 ± 0.02 µM[7][8]
CurcuminNF-κB Activation InhibitionIn vitro56.98 ± 7.79 µM[8]

Signaling Pathway:

The following diagram illustrates the NF-κB signaling pathway and highlights potential intervention points for curcumin. Curcumin has been shown to inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription Curcumin Curcumin Curcumin->IKK_complex Inhibits

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

Protocol 1: Affinity Chromatography-Mass Spectrometry for Curcumin Target Identification

This protocol describes the steps for identifying curcumin-binding proteins from a cell lysate.

Experimental Workflow:

Affinity_Chromatography_Workflow start Start step1 Immobilize Curcumin on Resin start->step1 step3 Incubate Lysate with Curcumin-Resin step1->step3 step2 Prepare Cell Lysate step2->step3 step4 Wash Resin to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 SDS-PAGE and In-gel Digestion step5->step6 step7 LC-MS/MS Analysis step6->step7 step8 Data Analysis and Protein Identification step7->step8 end End step8->end

Caption: Workflow for affinity chromatography-mass spectrometry.

Materials:

  • Curcumin

  • NHS-activated Sepharose beads

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)

  • SDS-PAGE gels and reagents

  • In-gel digestion kit (e.g., Trypsin)

  • LC-MS/MS instrument

Procedure:

  • Immobilization of Curcumin:

    • Couple curcumin to NHS-activated Sepharose beads according to the manufacturer's protocol. A linker may be necessary to reduce steric hindrance.

    • Wash the beads extensively to remove unbound curcumin.

    • Prepare a control resin with no curcumin immobilized.

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Affinity Chromatography:

    • Incubate the cell lysate with the curcumin-immobilized resin and the control resin for 2-4 hours at 4°C with gentle rotation.

    • Wash the resins several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the resin using an appropriate elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie blue or silver staining).

    • Excise the protein bands that are present in the curcumin sample but absent or significantly reduced in the control.

    • Perform in-gel digestion of the excised protein bands with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Application Note 2: Investigating Resveratrol's Interaction with SIRT1

Background: Resveratrol, a stilbenoid found in grapes and other plants, is recognized for its neuroprotective and anti-aging effects, which are partly mediated through the activation of Sirtuin 1 (SIRT1).[10][11] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance and metabolism.[10][12]

Objective: To confirm the interaction between resveratrol and SIRT1 and to identify other potential binding partners using a pull-down assay followed by mass spectrometry.

Quantitative Data Summary:

The interaction between resveratrol and SIRT1 has been studied, although precise binding affinity values can vary depending on the assay conditions.

CompoundTargetMethodFindingReference
ResveratrolSIRT1In vitro deacetylation assay~8-fold activation of SIRT1[13]
ResveratrolSIRT1Molecular Dynamics SimulationStabilizes SIRT1/peptide interactions[14]

Signaling Pathway:

The following diagram illustrates how resveratrol is proposed to activate SIRT1, leading to downstream effects that contribute to neuroprotection.

SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NAM NAM SIRT1->NAM DeAc_Protein Deacetylated Protein SIRT1->DeAc_Protein Deacetylation NAD NAD+ NAD->SIRT1 Ac_Protein Acetylated Protein (e.g., p53, PGC-1α) Ac_Protein->SIRT1 Substrate Downstream Downstream Effects (Neuroprotection, Stress Resistance) DeAc_Protein->Downstream

Caption: Resveratrol-mediated activation of the SIRT1 signaling pathway.

Protocol 2: Biotin-Resveratrol Pull-Down Assay and Mass Spectrometry

This protocol outlines the use of a biotinylated resveratrol probe to identify interacting proteins.

Experimental Workflow:

Pull_Down_Workflow start Start step1 Synthesize Biotin-Resveratrol Probe start->step1 step3 Incubate Lysate with Biotin-Resveratrol step1->step3 step2 Prepare Cell Lysate step2->step3 step4 Add Streptavidin Beads step3->step4 step5 Wash Beads to Remove Non-specific Binders step4->step5 step6 Elute Bound Proteins step5->step6 step7 SDS-PAGE and In-gel Digestion step6->step7 step8 LC-MS/MS Analysis step7->step8 step9 Data Analysis and Protein Identification step8->step9 end End step9->end

Caption: Workflow for a biotin-resveratrol pull-down assay.

Materials:

  • Biotin-resveratrol probe (synthesized or commercially available)

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and reagents

  • In-gel digestion kit

  • LC-MS/MS instrument

Procedure:

  • Probe and Lysate Preparation:

    • Obtain or synthesize a biotinylated resveratrol probe. A control probe (e.g., biotin alone) should also be used.

    • Prepare cell lysate as described in Protocol 1.

  • Pull-Down Assay:

    • Incubate the cell lysate with the biotin-resveratrol probe and the control probe for 2-4 hours at 4°C.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated probe and its binding partners.

    • Use a magnetic stand to collect the beads and discard the supernatant.

    • Wash the beads multiple times with wash buffer.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

    • Proceed with SDS-PAGE, in-gel digestion, LC-MS/MS analysis, and protein identification as described in Protocol 1.

Conclusion

The methodologies described in these application notes provide a robust framework for the identification of molecular targets of novel natural products like this compound. By employing techniques such as affinity chromatography and pull-down assays coupled with mass spectrometry, researchers can gain critical insights into the mechanism of action of bioactive compounds, paving the way for further drug development and therapeutic applications. The provided examples of curcumin and resveratrol illustrate how these techniques can be applied to understand the molecular basis of the bioactivity of natural products.

References

Application Note: Using CRISPR-Cas9 to Validate Putative Targets of Odoratisol A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Odoratisol A is a novel natural product with demonstrated cytotoxic effects on various cancer cell lines. Preliminary evidence suggests its mechanism of action may involve the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation frequently dysregulated in cancer.[1][2] This application note provides a detailed protocol for utilizing CRISPR-Cas9 gene editing technology to validate the direct molecular targets of this compound. By generating knockout cell lines for putative target genes within the PI3K/Akt pathway, researchers can definitively assess the contribution of each target to the compound's anticancer activity. This powerful technique allows for the robust validation of drug targets, a crucial step in the early stages of drug discovery and development.[3][4][5]

Introduction

The validation of a drug's molecular target is a foundational step in understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects.[3][4] Natural products are a rich source of novel bioactive compounds with therapeutic potential.[6][7] However, identifying their precise molecular targets can be challenging. This compound has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[1][2]

CRISPR-Cas9 technology offers a powerful and precise method for target validation.[3][4][5] By creating a complete loss-of-function mutation in a gene encoding a putative drug target, researchers can observe whether the cellular phenotype in response to the drug is altered. If knocking out a specific gene confers resistance to the compound, it strongly suggests that the gene product is the direct target of the compound. This application note details the experimental workflow and protocols for using CRISPR-Cas9 to validate the targets of this compound, with a focus on key components of the PI3K/Akt pathway.

Materials and Methods

Cell Culture and Reagents
  • Human cancer cell line (e.g., SKOV-3 ovarian cancer cells)

  • This compound (source and purity to be specified)

  • Culture medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipofectamine CRISPRMAX Cas9 Transfection Reagent

  • Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting putative genes (e.g., PIK3CA, AKT1) and a non-targeting control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Antibodies for Western blot analysis (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

Experimental Workflow

The overall experimental workflow for CRISPR-Cas9 mediated target validation of this compound is depicted in the following diagram.

G cluster_0 Phase 1: sgRNA Design and Synthesis cluster_1 Phase 2: CRISPR-Cas9 Knockout cluster_2 Phase 3: Phenotypic Assays cluster_3 Phase 4: Data Analysis and Target Validation A Identify Putative Targets (e.g., PIK3CA, AKT1) B Design sgRNAs for Target Genes A->B C Synthesize High-Quality sgRNAs B->C D Co-transfect Cas9 Protein and sgRNA into Cells C->D E Select and Expand Knockout Cell Pools D->E F Validate Knockout Efficiency (e.g., Western Blot, Sanger Sequencing) E->F G Treat Wild-Type and Knockout Cells with this compound F->G H Measure Cell Viability (IC50) G->H I Assess Apoptosis (e.g., Caspase-Glo Assay) G->I J Compare IC50 Values between Wild-Type and Knockout Cells H->J I->J K Determine if Knockout Confers Resistance to this compound J->K L Validate Target K->L

Caption: Experimental workflow for CRISPR-Cas9 target validation of this compound.

Detailed Protocols

Protocol 1: Generation of Knockout Cell Lines using CRISPR-Cas9

  • sgRNA Design: Design at least two unique sgRNAs per target gene (e.g., PIK3CA, AKT1) using a reputable online tool to minimize off-target effects. A non-targeting control (NTC) sgRNA should also be used.

  • Transfection:

    • Plate SKOV-3 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Prepare the Cas9/sgRNA ribonucleoprotein (RNP) complexes by mixing Cas9 protein and the specific sgRNA.

    • Dilute the RNP complexes and Lipofectamine CRISPRMAX reagent in Opti-MEM medium.

    • Add the transfection complexes to the cells and incubate for 48-72 hours.

  • Knockout Validation:

    • Harvest a portion of the cells to assess knockout efficiency.

    • For Western blot analysis, lyse the cells and probe for the target protein. A significant reduction or absence of the protein band in the knockout cells compared to the wild-type and NTC controls indicates successful knockout.

    • For genomic validation, extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to detect insertions/deletions (indels).

Protocol 2: Cell Viability Assay

  • Cell Plating: Plate wild-type, NTC, and knockout cell lines in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Protocol 3: Apoptosis Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol, using a concentration of this compound at or near the IC50 value for wild-type cells.

  • Incubation: Incubate for 24-48 hours.

  • Apoptosis Measurement: Use a Caspase-Glo® 3/7 Assay to measure caspase activity, a hallmark of apoptosis.

  • Data Analysis: Compare the fold-change in caspase activity in the knockout cell lines relative to the wild-type cells following treatment with this compound.

Results

The following tables present hypothetical data to illustrate the expected outcomes of the target validation experiments.

Table 1: IC50 Values of this compound in Wild-Type and Knockout SKOV-3 Cells

Cell LineTarget GeneThis compound IC50 (µM)Fold Change in IC50 (vs. WT)
Wild-Type (WT)-1.51.0
NTC Control-1.71.1
PIK3CA KOPIK3CA15.210.1
AKT1 KOAKT12.11.4

Table 2: Apoptosis Induction by this compound (at 2 µM) in Wild-Type and Knockout SKOV-3 Cells

Cell LineTarget GeneFold Change in Caspase 3/7 Activity (vs. Vehicle)
Wild-Type (WT)-8.2
NTC Control-7.9
PIK3CA KOPIK3CA1.5
AKT1 KOAKT16.8

Discussion

The hypothetical results presented in Table 1 show a significant (10.1-fold) increase in the IC50 value of this compound in the PIK3CA knockout cells compared to the wild-type and NTC control cells. This indicates that the loss of PIK3CA renders the cells resistant to the cytotoxic effects of this compound, strongly suggesting that PIK3CA is a direct target of the compound. In contrast, the minor change in IC50 in the AKT1 knockout cells suggests that while AKT1 is part of the same signaling pathway, it may not be the direct binding target of this compound.

The following diagram illustrates the proposed mechanism of action of this compound based on these hypothetical results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K (PIK3CA) RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation OdoratisolA This compound OdoratisolA->PI3K Inhibits

Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt pathway.

Conclusion

This application note provides a comprehensive framework for using CRISPR-Cas9 to validate the molecular targets of the novel natural product, this compound. The detailed protocols and illustrative data demonstrate how this technology can be leveraged to provide strong evidence for target engagement and to elucidate the compound's mechanism of action. The successful validation of a target is a critical milestone in the development of new cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Odoratisol A Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble natural product, Odoratisol A, in in vivo studies. Due to the limited publicly available data on this compound, this guide leverages information on the structurally related lignan, Odoratisol C, and established methods for improving the solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound for my in vivo experiments. Why is it so poorly soluble?

Q2: What are the initial steps I should take to try and dissolve this compound?

A2: A systematic approach to solubility testing is recommended. Start with a small amount of this compound and test its solubility in a range of pharmaceutically acceptable solvents. This will help you identify a suitable solvent system for your formulation development. A tiered approach, starting with less aggressive and moving to more complex systems, is often effective.

Q.3: Are there any common excipients that are known to improve the solubility of compounds like this compound?

A3: Yes, several classes of excipients are commonly used to enhance the solubility of poorly water-soluble drugs. These include:

  • Co-solvents: Water-miscible organic solvents that increase the solvent polarity and can dissolve hydrophobic compounds. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs. Polysorbates (e.g., Tween® 80) and poloxamers are frequently used.

  • Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q4: What are some advanced formulation strategies I can consider if simple solvent systems fail?

A4: For compounds with very poor solubility, more advanced formulation strategies may be necessary. These include:

  • Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of lipophilic drugs.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and dissolution rate.

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution properties.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound for in vivo studies.

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon addition of an aqueous vehicle. The aqueous vehicle is a poor solvent for this compound, and the initial solvent is diluted beyond its capacity to keep the compound dissolved.1. Increase the concentration of the co-solvent: Gradually increase the proportion of the organic co-solvent in the final formulation. 2. Add a surfactant: Incorporate a surfactant to form micelles that can encapsulate this compound. 3. Use a cyclodextrin: Pre-complex this compound with a cyclodextrin before adding the aqueous vehicle.
The prepared formulation is too viscous for administration. High concentration of polymers or certain co-solvents.1. Optimize the concentration: Determine the minimum concentration of the excipient needed for solubilization. 2. Select a lower viscosity grade: If using a polymer like PEG, choose a lower molecular weight grade.
Inconsistent results in animal studies. Poor bioavailability due to precipitation of the drug in the gastrointestinal tract.1. Consider a lipid-based formulation: SEDDS can improve in vivo solubilization and absorption. 2. Prepare a nanosuspension: This can improve the dissolution rate and absorption.
Toxicity or adverse effects observed in animals. The chosen solvent or excipient may be toxic at the administered concentration.1. Consult toxicity data: Review the safety information for all excipients. 2. Reduce excipient concentration: Use the lowest effective concentration of all formulation components. 3. Explore alternative excipients: Consider excipients with a better safety profile.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation

This protocol describes a general method for preparing a simple formulation using a co-solvent and a surfactant.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution in Co-solvent: Dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., Ethanol or PEG 400). Gentle warming and vortexing may be used to facilitate dissolution.

  • Addition of Surfactant: Add the desired amount of surfactant (e.g., Tween® 80) to the solution and mix thoroughly.

  • Addition of Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline or water) to the mixture while continuously stirring or vortexing.

  • Final Formulation: Continue mixing until a clear and homogenous solution is obtained. Visually inspect for any precipitation.

Table 1: Example Co-solvent/Surfactant Formulations

Formulation IDThis compound (mg/mL)Co-solvent (v/v%)Surfactant (v/v%)Aqueous Vehicle (v/v%)
F11Ethanol (10%)Tween® 80 (5%)Saline (85%)
F21PEG 400 (20%)Tween® 80 (10%)Water (70%)

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol outlines a common method for preparing a nanosuspension.

  • Preparation of Stabilizer Solution: Dissolve the stabilizer(s) (e.g., a combination of hydroxypropyl methylcellulose (HPMC) and Tween® 80) in purified water.

  • Dispersion of Drug: Disperse the weighed this compound powder in the stabilizer solution.

  • Wet Milling: Subject the dispersion to a high-energy wet milling process using a bead mill. The milling time and bead size will need to be optimized.

  • Particle Size Analysis: Monitor the particle size reduction using a dynamic light scattering (DLS) instrument until the desired particle size is achieved.

  • Final Suspension: The resulting nanosuspension should be a uniform, milky liquid.

Table 2: Example Nanosuspension Formulation

ComponentConcentration
This compound10 mg/mL
HPMC (3 cP)0.5% (w/v)
Tween® 800.5% (w/v)
Purified Waterq.s. to 100%

Signaling Pathways and Experimental Workflows

Lignans are known to modulate various signaling pathways, contributing to their diverse biological activities, including antioxidant, anti-inflammatory, and estrogenic effects.[1][2][3]

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening formulation Formulation Optimization solubility->formulation characterization Physicochemical Characterization formulation->characterization dosing Animal Dosing characterization->dosing Select Lead Formulation pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Caption: A general experimental workflow for developing and testing an this compound formulation for in vivo studies.

signaling_pathway cluster_antioxidant Antioxidant & Anti-inflammatory Effects cluster_estrogenic Estrogenic Effects Lignans Lignans (e.g., this compound) NFkB NF-κB Pathway Lignans->NFkB Inhibition MAPK MAPK Pathway Lignans->MAPK Modulation Nrf2 Nrf2 Pathway Lignans->Nrf2 Activation ER Estrogen Receptor Lignans->ER Binding Erk12 Erk1/2 Pathway ER->Erk12 Activation PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activation

Caption: Key signaling pathways potentially modulated by lignans like this compound.

References

Technical Support Center: Optimizing Odoratisol A Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Odoratisol A in cell culture experiments. The information is designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

A1: this compound is a novel lignan isolated from the leaves of Aglaia odorata. Its primary mechanism of action in the context of cancer, particularly in non-small cell lung cancer (NSCLC), is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a key driver of tumor cell proliferation, survival, and drug resistance in many cancers. This compound has been shown to be effective in overcoming gefitinib resistance in NSCLC cells by targeting this pathway.

Q2: In which cancer cell lines has this compound been shown to be effective?

A2: this compound has been studied in the context of non-small cell lung cancer (NSCLC) cell lines, particularly those that have developed resistance to gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its efficacy is linked to its ability to inhibit the STAT3 signaling pathway, which is a common mechanism of resistance to EGFR inhibitors.

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: Based on available research, a starting point for determining the optimal dosage of this compound would be to perform a dose-response experiment. While specific IC50 values for this compound are not yet widely published across a broad range of cell lines, studies with other STAT3 inhibitors in NSCLC cells show IC50 values ranging from approximately 3 µM to over 50 µM.[1] Therefore, a sensible starting range for a dose-response curve for this compound could be from 1 µM to 100 µM.

Troubleshooting Guide

Below are common issues encountered when working with this compound and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or no observable effect of this compound on cell viability. - Sub-optimal Dosage: The concentration of this compound may be too low to elicit a response in the specific cell line being used.- Cell Line Resistance: The cell line may not be dependent on the STAT3 signaling pathway for survival, or it may have other resistance mechanisms.- Compound Degradation: this compound may have degraded due to improper storage or handling.- Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell line.- Confirm STAT3 Activation: Use Western blotting to verify that your cell line has constitutively active (phosphorylated) STAT3. If not, this compound may not be the appropriate inhibitor.- Ensure Proper Storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment.
High levels of cell death observed even at low concentrations. - Cell Line Sensitivity: The cell line may be particularly sensitive to STAT3 inhibition or off-target effects of the compound.- Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.- Lower the Dose Range: Adjust the dose-response experiment to include lower concentrations (e.g., in the nanomolar range).- Solvent Control: Ensure that all experiments include a vehicle control (cells treated with the highest concentration of the solvent used to dissolve this compound) to assess solvent toxicity. The final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5%.
Inconsistent results between experiments. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.- Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.- Inconsistent Incubation Times: The duration of exposure to this compound can significantly impact the outcome.- Use Low Passage Cells: Maintain a cell bank of low-passage cells and use them consistently for experiments.- Standardize Seeding Density: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) to ensure consistent seeding density in all wells and across all experiments.- Maintain Consistent Incubation Times: Adhere to a strict timeline for compound addition and endpoint assays.
Difficulty in assessing the effect of this compound on STAT3 signaling. - Suboptimal Antibody Performance: The antibodies used for Western blotting may not be specific or sensitive enough.- Incorrect Protein Extraction Protocol: The protocol used may not efficiently extract nuclear proteins like phosphorylated STAT3.- Insufficient Treatment Time: The incubation time with this compound may not be sufficient to observe a decrease in STAT3 phosphorylation.- Validate Antibodies: Use positive and negative controls to validate the specificity of your primary antibodies for total STAT3 and phosphorylated STAT3 (p-STAT3).- Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3. Consider using a nuclear extraction protocol if you are specifically interested in the nuclear pool of p-STAT3.- Perform a Time-Course Experiment: Treat cells with this compound for different durations (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the inhibition of STAT3 phosphorylation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting for STAT3 and Phospho-STAT3

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of STAT3.

  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-STAT3 and STAT3 signals to the loading control.

Visualizations

Odoratisol_A_Workflow cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_treatment Prepare this compound Dilutions prepare_treatment->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment viability_assay Cell Viability Assay (e.g., MTT) incubate_treatment->viability_assay western_blot Western Blot for STAT3/p-STAT3 incubate_treatment->western_blot cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubate_treatment->cell_cycle_analysis analyze_viability Calculate IC50 viability_assay->analyze_viability analyze_wb Quantify Protein Expression western_blot->analyze_wb analyze_flow Determine Cell Cycle Distribution cell_cycle_analysis->analyze_flow end End analyze_viability->end analyze_wb->end analyze_flow->end

Caption: Experimental workflow for optimizing this compound dosage.

STAT3_Signaling_Pathway cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation cluster_downstream Downstream Effects cytokine_receptor Cytokine/Growth Factor Receptor jak JAK cytokine_receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (dimer) stat3->p_stat3 Dimerization nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription proliferation Proliferation gene_transcription->proliferation survival Survival gene_transcription->survival drug_resistance Drug Resistance gene_transcription->drug_resistance odoratisol_a This compound odoratisol_a->jak Inhibition

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Troubleshooting_Logic cluster_no_effect Troubleshooting: No Effect cluster_high_toxicity Troubleshooting: High Toxicity cluster_inconsistent Troubleshooting: Inconsistency start Problem Observed no_effect No/Low Effect start->no_effect high_toxicity High Toxicity start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results check_dose Increase Dose Range no_effect->check_dose check_stat3 Verify STAT3 Activation no_effect->check_stat3 check_compound Check Compound Integrity no_effect->check_compound lower_dose Decrease Dose Range high_toxicity->lower_dose check_solvent Run Solvent Control high_toxicity->check_solvent check_passage Use Low Passage Cells inconsistent_results->check_passage check_density Standardize Seeding Density inconsistent_results->check_density check_time Maintain Consistent Timing inconsistent_results->check_time solution Solution Implemented check_dose->solution check_stat3->solution check_compound->solution lower_dose->solution check_solvent->solution check_passage->solution check_density->solution check_time->solution

Caption: Logical flow for troubleshooting common issues.

References

Technical Support Center: Odoratisol A Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific degradation pathways of Odoratisol A is limited. The following guidance is based on the chemical structure of this compound, and known degradation patterns of related isoflavonoids and lignans. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. The phenolic hydroxyl group in the this compound structure is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and alkaline pH conditions.

Q2: I'm observing a decrease in the concentration of this compound in my solution over time, even when stored in the dark. What degradation pathway might be occurring?

A2: If you are confident that light exposure is not a factor, the degradation could be due to hydrolysis or thermal degradation. The ether linkage within the dihydrobenzofuran ring of this compound can be susceptible to hydrolysis, particularly under acidic conditions. Additionally, elevated temperatures can accelerate the degradation of isoflavonoids.

Q3: Can the solvent I use affect the stability of this compound?

A3: Absolutely. The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially under acidic or basic conditions, can facilitate hydrolysis. It is also important to use high-purity solvents, as impurities can act as catalysts for degradation reactions. For stock solutions, consider using aprotic solvents like DMSO or ethanol and storing them at low temperatures.

Q4: Are there any recommended storage conditions to minimize this compound degradation?

A4: To minimize degradation, this compound solutions should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: For short-term storage, 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.

  • Kept under an inert atmosphere: Purging the solution with an inert gas like nitrogen or argon before sealing can minimize oxidation.

  • Maintained at an appropriate pH: Neutral to slightly acidic conditions (pH 4-6) are generally best for the stability of related isoflavonoids. Avoid alkaline conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
Potential Cause Troubleshooting Step Expected Outcome
Oxidation 1. Deoxygenate your solvent before preparing the solution. 2. Prepare and handle the solution under an inert atmosphere (e.g., in a glove box). 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution.Slower rate of degradation, reduced color change.
Photodegradation 1. Work in a dark room or use amber-colored labware. 2. Wrap your experimental setup in aluminum foil.Minimal degradation when the solution is not exposed to light.
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer.Increased stability of this compound in the buffered solution.
Microbial Contamination 1. Filter-sterilize the solution using a 0.22 µm filter. 2. Use sterile techniques when handling the solution.No degradation observed due to microbial growth.
Issue 2: Inconsistent Results in Cell-Based Assays with this compound
Potential Cause Troubleshooting Step Expected Outcome
Degradation in Culture Media 1. Prepare fresh this compound solutions for each experiment. 2. Perform a time-course stability study of this compound in your specific cell culture medium. 3. Consider using a more stable derivative or a stabilized formulation if degradation is rapid.More consistent and reproducible assay results.
Precipitation of this compound 1. Visually inspect the solution for any precipitates. 2. Determine the solubility of this compound in your experimental buffer or medium. 3. Use a co-solvent (e.g., DMSO) at a concentration that is non-toxic to your cells.Clear solution and accurate final concentration of this compound.

Quantitative Data Summary

The following table summarizes the stability of isoflavonoids, which are structurally related to this compound, under various conditions. This data can be used as a general guide.

Compound Condition Solvent/Medium Half-life / % Degradation
Genistein90°C, pH 9Aqueous buffer~3 days
Genistein90°C, pH 7Aqueous buffer~23 days
Daidzein90°C, pH 9Aqueous buffer~6 days
Daidzein90°C, pH 7Aqueous buffer~15 days
IsoflavonesAlkaline (pH > 7)AqueousProne to rapid degradation
IsoflavonesAcidic (pH < 4)AqueousGenerally more stable than in alkaline conditions
IsoflavonesExposure to UV lightEthanolSignificant degradation observed

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method to assess the stability of this compound in solution.

1. Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Buffers of desired pH (e.g., phosphate or acetate buffers)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the desired experimental buffer (e.g., PBS, cell culture medium) to the final working concentration.

3. Stability Study Design:

  • Forced Degradation Study: To identify potential degradation products and validate the stability-indicating nature of the method, expose the this compound solution to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 60°C for 48 hours

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours

  • Long-Term Stability Study: Store the this compound solution under your intended experimental conditions (e.g., 37°C in an incubator, protected from light) and sample at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for isoflavonoid analysis.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for the optimal wavelength for this compound (likely in the range of 250-280 nm).

  • Analysis: At each time point, inject the sample into the HPLC system. Quantify the peak area of this compound. The appearance of new peaks indicates the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

degradation_pathways Potential Degradation Pathways of this compound Odoratisol_A This compound Degradation_Products Degradation Products Odoratisol_A->Degradation_Products degrades to Light Light (Photodegradation) Oxidation Oxidation (Phenolic Hydroxyl, Side Chain) Light->Oxidation Isomerization Isomerization (Side Chain) Light->Isomerization Oxygen Oxygen (Oxidation) Oxygen->Oxidation pH pH (Acid/Base Catalysis) Hydrolysis Hydrolysis (Ether Linkage) pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis

Caption: Factors influencing this compound degradation pathways.

troubleshooting_workflow Troubleshooting this compound Degradation start This compound Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Use amber vials or wrap in foil. check_light->protect_light No check_oxygen Is the solution exposed to air? check_light->check_oxygen Yes protect_light->check_oxygen inert_atmosphere Use deoxygenated solvents. Purge with N2 or Ar. check_oxygen->inert_atmosphere Yes check_ph What is the pH of the solution? check_oxygen->check_ph No inert_atmosphere->check_ph adjust_ph Adjust pH to 4-6 using a buffer. check_ph->adjust_ph Alkaline or very acidic check_temp What is the storage temperature? check_ph->check_temp Neutral/Slightly Acidic adjust_ph->check_temp adjust_temp Store at lower temperatures (e.g., -20°C). check_temp->adjust_temp Elevated stable Degradation Minimized check_temp->stable Low adjust_temp->stable

Caption: Workflow for troubleshooting this compound degradation.

Technical Support Center: Odoratisol A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Odoratisol A.

Clarification on Compound Nomenclature

Initial literature searches may reveal references to both "this compound" and "(-)-Odoratisol C". It is important to note that these names refer to the same compound, a lignan with the IUPAC name 4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol[1]. For clarity, this document will use the name "this compound".

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential significance?

A1: this compound is a tetrahydrofuran lignan, a class of natural products known for a wide range of biological activities[2][3][4]. While specific research on this compound is ongoing, related lignans have shown promise in various therapeutic areas. The structurally similar Odoratisol B has been isolated from Machilus odoratissima NEES[5].

Q2: What are the primary methods for obtaining this compound?

A2: this compound can be obtained through two primary routes:

  • Extraction from natural sources: Isolation from plant material, likely from the Machilus genus.

  • Total chemical synthesis: Laboratory synthesis from commercially available starting materials.

Q3: What are the main challenges in scaling up this compound production?

A3: The primary challenges include:

  • Low yield from natural sources: The concentration of this compound in plant material may be low, requiring large amounts of biomass for extraction.

  • Complex multi-step synthesis: The total synthesis of this compound involves multiple reaction steps, which can lead to a low overall yield and high production costs.

  • Stereochemical control: The molecule has multiple stereocenters, and achieving the correct stereoisomer during synthesis can be challenging.

  • Purification difficulties: Separating this compound from structurally similar byproducts and impurities can be complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and synthesis of this compound.

Extraction and Purification from Natural Sources
Problem Possible Cause(s) Troubleshooting Steps
Low extraction yield of this compound. Inefficient extraction solvent.- Use a solvent system with appropriate polarity for lignans (e.g., ethanol/water or methanol/water mixtures).- Perform sequential extractions with solvents of increasing polarity.
Incomplete cell lysis.- Ensure the plant material is finely ground to maximize surface area.- Consider using techniques like ultrasound-assisted or microwave-assisted extraction.
Degradation of the compound during extraction.- Use moderate temperatures during extraction to prevent thermal degradation.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Difficulty in purifying this compound. Presence of structurally similar lignans.- Employ multi-step chromatographic techniques (e.g., column chromatography followed by preparative HPLC).- Use different stationary phases (e.g., silica gel, reversed-phase C18) to exploit different separation mechanisms.
Co-elution with other plant metabolites.- Perform a liquid-liquid extraction to remove highly polar or nonpolar impurities before chromatography.- Optimize the mobile phase composition and gradient in HPLC for better resolution.
Total Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low yield in the key coupling reaction. Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS.- Increase the reaction time or temperature cautiously.- Ensure all reagents are pure and dry, especially for moisture-sensitive reactions.
Side reactions.- Lower the reaction temperature to improve selectivity.- Use a more selective catalyst or reagent.- Add reagents slowly to control the reaction rate.
Incorrect stereochemistry of the final product. Poor stereocontrol in a key reaction step.- Use a chiral catalyst or auxiliary to induce the desired stereochemistry.- Optimize the reaction conditions (solvent, temperature, additives) to favor the formation of the correct diastereomer.
Epimerization during purification.- Avoid harsh acidic or basic conditions during workup and chromatography.- Use buffered mobile phases for chromatography if necessary.
Difficulty in removing protecting groups. Incomplete deprotection.- Increase the reaction time or the amount of deprotecting agent.- Use a stronger deprotection method if the protecting group is particularly robust.
Degradation of the molecule during deprotection.- Use milder deprotection conditions.- Protect sensitive functional groups elsewhere in the molecule if they are not compatible with the deprotection conditions.

Experimental Protocols

General Protocol for Lignan Extraction and Purification

This protocol is a general guideline and may require optimization for the specific plant source of this compound.

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a 80:20 mixture of ethanol and water at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in water and perform sequential liquid-liquid extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

    • Monitor the presence of this compound in each fraction using TLC or LC-MS.

  • Chromatographic Purification:

    • Subject the fraction containing this compound to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the target compound and concentrate them.

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase of methanol and water.

Key Synthetic Step: Stereoselective Reduction

The total synthesis of (-)-Odoratisol C (this compound) often involves a stereoselective reduction of a key intermediate. The following is a representative protocol based on published syntheses.

  • Reaction Setup:

    • Dissolve the ketone intermediate in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent:

    • Slowly add a solution of a stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®) to the cooled solution of the ketone.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup:

    • Once the reaction is complete, quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Production

This compound Production Workflow cluster_extraction Extraction from Natural Source cluster_synthesis Total Synthesis plant Plant Material (e.g., Machilus odoratissima) extraction Solvent Extraction plant->extraction Grinding partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc odoratisol_a_ext Pure this compound prep_hplc->odoratisol_a_ext starting_materials Starting Materials multi_step Multi-step Synthesis (e.g., coupling, cyclization) starting_materials->multi_step stereo_reduction Stereoselective Reduction multi_step->stereo_reduction deprotection Deprotection stereo_reduction->deprotection synth_purification Purification (HPLC) deprotection->synth_purification odoratisol_a_synth Pure this compound synth_purification->odoratisol_a_synth

Caption: General workflows for obtaining this compound.

Troubleshooting Logic for Low Synthetic Yield

Troubleshooting Low Synthetic Yield start Low Yield in a Synthetic Step check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) start->check_conditions incomplete Incomplete Reaction check_reaction->incomplete impure_reagents Impure/Incorrect Reagents check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions incomplete->check_reagents No increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp Yes impure_reagents->check_conditions No purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes optimize_conditions Optimize Conditions suboptimal_conditions->optimize_conditions Yes side_reactions Check for Side Products suboptimal_conditions->side_reactions No increase_time_temp->side_reactions purify_reagents->start optimize_conditions->start modify_protocol Modify Protocol (e.g., catalyst, protecting groups) side_reactions->modify_protocol

Caption: A logical approach to troubleshooting low yields in synthesis.

Potential Signaling Pathway Affected by Lignan Compounds

While the specific signaling pathway for this compound is not yet fully elucidated, many lignans and other natural phenols are known to induce apoptosis in cancer cells through modulation of key signaling pathways. The following diagram illustrates a representative pathway that could be investigated for this compound.

Potential Apoptotic Signaling Pathway odoratisol_a This compound ros Increased Reactive Oxygen Species (ROS) odoratisol_a->ros jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 akt PI3K/Akt Pathway Inhibition ros->akt bcl2 Bcl-2 Family Modulation (e.g., decreased Bcl-2, increased Bax) jnk_p38->bcl2 akt->bcl2 caspase9 Caspase-9 Activation bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling cascade for this compound-induced apoptosis.

References

Technical Support Center: Refining Odoratisol A Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Odoratisol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of high-purity this compound from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: My initial solvent extraction of the plant material resulted in a low yield of the crude extract. What could be the issue?

A1: Several factors can contribute to low extraction yields. Consider the following:

  • Solvent Choice: The polarity of the extraction solvent is critical. For isoflavonoids like this compound, polar solvents are generally effective. While methanol is commonly used, a 70:30 (v/v) methanol-water mixture can enhance the extraction of more polar glycosides which can be later hydrolyzed to yield this compound.[1][2]

  • Extraction Method: The efficiency of extraction can be improved by selecting an appropriate method. Reflux extraction is a common and effective method for obtaining a good yield from the dried roots of Glycyrrhiza uralensis.[3]

  • Particle Size of Plant Material: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.

  • Extraction Time and Temperature: Insufficient extraction time or a temperature that is too low can result in incomplete extraction. For reflux extraction with methanol, a sufficient duration is necessary to ensure thorough extraction.[3]

Q2: During column chromatography, I am observing poor separation of this compound from other compounds. How can I improve the resolution?

A2: Poor resolution in column chromatography can be addressed by optimizing several parameters:

  • Stationary Phase: Silica gel is a common stationary phase for the separation of isoflavonoids. Ensure the silica gel is properly packed to avoid channeling.

  • Mobile Phase Composition: The polarity of the mobile phase is crucial. A gradient elution is often more effective than an isocratic one for separating compounds with a range of polarities. For isoflavonoids, a common mobile phase system is a gradient of chloroform and methanol. Start with a less polar mixture and gradually increase the polarity by increasing the methanol concentration.

  • Flow Rate: A slower flow rate can improve separation by allowing more time for equilibrium between the stationary and mobile phases.

  • Sample Loading: Overloading the column can lead to broad, overlapping peaks. Ensure the amount of crude extract loaded is appropriate for the column size.

Q3: After column chromatography, the fractions containing this compound are still showing significant impurities in the HPLC analysis. What are the next steps?

A3: It is common for a single column chromatography step not to be sufficient for achieving high purity. Consider the following:

  • Secondary Chromatographic Step: Employing a different chromatographic technique can be effective. For instance, if you used normal-phase silica gel chromatography, a subsequent step with reverse-phase chromatography (e.g., C18) can separate impurities with different polarity characteristics. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for purifying natural products and has been successfully used for compounds from Glycyrrhiza uralensis.[1][2]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures.

Q4: I am having trouble inducing crystallization of this compound. What techniques can I try?

A4: Difficulty in crystallization is a common challenge. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound (if available) into the supersaturated solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Temperature: Slowly cool the solution. If crystallization does not occur at room temperature, try cooling it further in an ice bath or refrigerator.

  • Solvent Evaporation: If too much solvent was used, you can slowly evaporate some of it to increase the concentration of this compound and induce saturation.

Q5: The final purity of my this compound, as determined by HPLC, is below the desired level (e.g., >98%). How can I further purify it?

A5: Achieving very high purity often requires multiple purification steps.

  • Repetitive Recrystallization: A single recrystallization may not remove all impurities. A second or even third recrystallization can significantly improve purity, although some product loss is expected with each step.

  • Preparative HPLC: If very high purity is required, preparative HPLC is a highly effective final polishing step. It offers high resolution and can separate closely related impurities.

Quantitative Data Summary

The following tables provide representative data for the purification of isoflavonoids from crude plant extracts. Note that these are generalized values and actual results may vary depending on the specific experimental conditions and the initial concentration of this compound in the source material.

Table 1: Purification of Glycyrrhizin from Glycyrrhiza uralensis using High-Speed Counter-Current Chromatography. [1][2]

Purification StageStarting Material (mg)Product Yield (mg)Purity (%)Recovery (%)
Crude Extract130-34.1-
After HSCCC13042.296.895.2

Experimental Protocols

Protocol 1: Extraction of Crude Isoflavonoids from Glycyrrhiza uralensis

This protocol is based on methods used for extracting isoflavonoids and other bioactive compounds from Glycyrrhiza uralensis.[1][2][3]

  • Preparation of Plant Material:

    • Obtain dried roots of Glycyrrhiza uralensis.

    • Grind the dried roots into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered root material (e.g., 100 g) into a round-bottom flask.

    • Add a 70:30 (v/v) mixture of methanol and water (e.g., 1 L).

    • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for a minimum of 2 hours. For exhaustive extraction, this process can be repeated three times with fresh solvent.[3]

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the mixture through filter paper to remove the solid plant material.

    • Combine the filtrates from all extractions.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This is a general protocol for the purification of isoflavonoids using silica gel column chromatography. The solvent gradient should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be:

      • Chloroform:Methanol (100:0)

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • ...and so on.

    • Collect fractions of the eluate continuously.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC or HPLC to identify the fractions containing this compound.

    • Pool the fractions that contain the pure compound.

    • Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.

Protocol 3: Final Purification by Recrystallization

This protocol describes the final purification step to obtain high-purity this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the partially purified this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof).

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the partially purified this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize it.

    • If charcoal was added, perform a hot gravity filtration to remove it.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Purity Assessment:

    • Determine the purity of the final product using HPLC.

    • Confirm the identity of the compound using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Diagram 1: General Workflow for this compound Purification

PurificationWorkflow CrudeExtract Crude Extract from Glycyrrhiza uralensis ColumnChromatography Silica Gel Column Chromatography (e.g., Chloroform:Methanol gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_HPLC_Analysis TLC/HPLC Analysis of Fractions FractionCollection->TLC_HPLC_Analysis Pooling Pooling of this compound containing fractions TLC_HPLC_Analysis->Pooling Evaporation1 Solvent Evaporation Pooling->Evaporation1 PartiallyPure Partially Purified this compound Evaporation1->PartiallyPure Recrystallization Recrystallization (e.g., from Methanol or Ethanol) PartiallyPure->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying PureOdoratisolA High-Purity this compound (>98%) Drying->PureOdoratisolA

Caption: A generalized workflow for the purification of this compound from a crude extract.

Diagram 2: Troubleshooting Logic for Low Purity after Column Chromatography

TroubleshootingPurity LowPurity Low Purity of this compound after Column Chromatography CheckTLC Review TLC/HPLC of Fractions LowPurity->CheckTLC OverlappingPeaks Were peaks overlapping? CheckTLC->OverlappingPeaks OptimizeGradient Optimize Solvent Gradient (slower gradient, different solvents) OverlappingPeaks->OptimizeGradient Yes Recrystallization Proceed to Recrystallization OverlappingPeaks->Recrystallization No OptimizeGradient->LowPurity Re-run Column ChangeColumn Consider Different Stationary Phase (e.g., Reverse Phase C18) PurityCheck Check Purity after Recrystallization Recrystallization->PurityCheck LowPurityAgain Purity still low? PurityCheck->LowPurityAgain PurityCheck->LowPurityAgain If still low RepeatRecrystallization Repeat Recrystallization LowPurityAgain->RepeatRecrystallization Yes PrepHPLC Consider Preparative HPLC LowPurityAgain->PrepHPLC Consider if very high purity needed RepeatRecrystallization->PurityCheck

Caption: A troubleshooting decision tree for addressing low purity issues after column chromatography.

References

Minimizing batch-to-batch variability of Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Odoratisol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a bioactive natural product with significant therapeutic potential. Batch-to-batch consistency is crucial for ensuring reproducible experimental results, maintaining efficacy and safety in preclinical and clinical studies, and meeting regulatory standards for drug development.[1][2][3] Variability in the chemical profile of different batches can lead to inconsistent biological activity and unreliable data.

Q2: What are the primary sources of batch-to-batch variability in this compound?

The variability of natural products like this compound can stem from several factors:

  • Raw Material Sourcing: The geographical location, climate, harvest time, and storage conditions of the source material (e.g., plant, microorganism) can significantly impact the chemical composition and yield of this compound.[1][4]

  • Extraction and Purification Processes: Inconsistencies in extraction solvents, temperature, pressure, and purification techniques can lead to variations in the final product's purity and impurity profile.[5][6]

  • Operator Procedures: Subtle differences in how individual operators perform the same standard operating procedures (SOPs) can introduce variability.[7]

  • Storage and Handling: this compound may be susceptible to degradation from exposure to light, heat, or oxygen. Inconsistent storage conditions can alter its chemical structure and biological activity over time.[8][9]

Q3: How can I assess the quality and consistency of my this compound batches?

A combination of analytical techniques is essential for comprehensive quality control.[3][10] High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical fingerprint of each batch, allowing for the quantification of this compound and the detection of impurities.[4] Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification of components.[6]

Troubleshooting Guide

Issue 1: I am observing significant differences in the yield of this compound between batches.

Possible Cause Troubleshooting Step
Inconsistent Raw Material Quality Source raw materials from a single, reputable supplier with clear specifications. If possible, analyze a small sample of the raw material before large-scale extraction to assess the potential yield.
Inefficient Extraction Optimize extraction parameters, including solvent type, solvent-to-solid ratio, temperature, and extraction time. Ensure consistent and thorough mixing during extraction.[6][11]
Degradation During Processing Evaluate the stability of this compound under your extraction and purification conditions. Consider using milder solvents or lower temperatures to minimize degradation.[8]

Issue 2: My current batch of this compound shows a different impurity profile in the HPLC analysis compared to previous batches.

Possible Cause Troubleshooting Step
Changes in Raw Material A different harvest time or growing condition can lead to different secondary metabolites in the source material. Re-evaluate the raw material sourcing and specifications.[4]
Inconsistent Purification Standardize the purification protocol. Ensure that the stationary phase (e.g., silica gel, C18) and mobile phase compositions are identical for each batch. Audit your sampling techniques for consistency.[7][12]
Cross-Contamination Thoroughly clean all glassware and equipment between batches to prevent cross-contamination.

Issue 3: I am seeing a decrease in the biological activity of my this compound over time.

Possible Cause Troubleshooting Step
Improper Storage Store this compound in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[8]
Freeze-Thaw Cycles Aliquot the this compound solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Presence of Degrading Enzymes Ensure that the final product is free from any residual enzymes from the source organism that could degrade this compound. This can be addressed through appropriate purification steps.

Data Presentation

Table 1: Recommended Analytical Techniques for Quality Control of this compound

Analytical Technique Purpose Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and impurity profiling.[4]Retention time, peak area, peak shape, and resolution.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.[6]Mass-to-charge ratio (m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation and confirmation.[6]Chemical shifts, coupling constants, and integration.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Wavenumber of characteristic absorption bands.

Table 2: Common Purification Methods for Natural Products like this compound

Purification Method Principle of Separation Typical Application
Column Chromatography Adsorption and differential partitioning between a stationary and mobile phase.[12]Initial fractionation and purification of crude extracts.
Preparative HPLC High-resolution separation based on polarity.[5]Final purification step to achieve high purity.
Crystallization Separation of a pure solid from a solution based on differences in solubility.[12]To obtain highly pure, crystalline this compound.
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases.[12]Removal of impurities with different solubility characteristics.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound

  • Material Preparation: Dry the source material (e.g., plant leaves) at 40°C for 48 hours and grind to a fine powder (particle size 0.5 mm).

  • Extraction: Macerate 100 g of the dried powder in 1 L of 80% ethanol at room temperature for 24 hours with constant stirring.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C in an airtight container.

Protocol 2: Quality Control of this compound using HPLC

  • Sample Preparation: Dissolve 1 mg of the this compound batch in 1 mL of HPLC-grade methanol. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 90% A and decrease to 10% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the retention time and peak area of the main peak with a certified reference standard of this compound. Analyze the impurity profile by integrating all other peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Variability start Batch-to-Batch Variability Observed check_yield Is the yield of this compound consistent? start->check_yield check_purity Is the purity profile consistent (HPLC)? check_yield->check_purity Yes investigate_raw_material Investigate Raw Material Quality and Sourcing check_yield->investigate_raw_material No check_activity Is the biological activity consistent? check_purity->check_activity Yes standardize_purification Standardize Purification Protocol check_purity->standardize_purification No review_storage Review Storage and Handling Procedures check_activity->review_storage No end Batch Consistency Achieved check_activity->end Yes optimize_extraction Optimize Extraction Protocol investigate_raw_material->optimize_extraction optimize_extraction->check_yield standardize_purification->check_purity review_storage->check_activity

Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.

ExperimentalWorkflow General Experimental Workflow for this compound raw_material Raw Material Sourcing and QC extraction Standardized Extraction raw_material->extraction fractionation Column Chromatography (Fractionation) extraction->fractionation purification Preparative HPLC (Purification) fractionation->purification qc Quality Control (HPLC, MS, NMR) purification->qc storage Proper Storage and Handling qc->storage bioassay Biological Activity Assay qc->bioassay

Caption: A standardized experimental workflow for the isolation and quality control of this compound.

References

Technical Support Center: Interpreting Ambiguous Results in "Compound X" Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with "Compound X," a novel natural product with promising anti-inflammatory and cytotoxic properties. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret ambiguous results in your assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for Compound X in the anti-inflammatory assay is inconsistent across experiments. What could be the cause?

A1: Variability in IC50 values is a common issue. Several factors could be at play:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered responses. Ensure you are using cells within a consistent and low passage range.

  • Cell Density: The initial seeding density of your cells can significantly impact the results. Higher densities can lead to faster depletion of nutrients and altered cell signaling. Standardize your seeding protocol.

  • Reagent Variability: Ensure that all reagents, including cell culture media, serum, and Compound X dilutions, are from the same lot or batch to minimize variability.[1]

  • Incubation Time: The duration of exposure to Compound X can affect the IC50 value. Optimize and strictly adhere to a consistent incubation time.

Q2: I am observing cytotoxicity with Compound X at concentrations where I expect to see anti-inflammatory effects. How do I decouple these two activities?

A2: This is a critical consideration when studying natural products. It's essential to determine a therapeutic window where the compound exhibits the desired anti-inflammatory effect without significant cytotoxicity.

  • Dose-Response Curve: Perform a comprehensive dose-response analysis for both cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., Griess assay for nitric oxide production). This will help identify the concentration range where anti-inflammatory effects occur without substantial cell death.

  • Time-Course Experiment: The cytotoxic effects of Compound X may be time-dependent. Conduct a time-course experiment to find an optimal time point where you can measure anti-inflammatory activity before the onset of significant cytotoxicity.

  • Alternative Anti-inflammatory Markers: Measure other markers of inflammation, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, to confirm the anti-inflammatory effects at non-cytotoxic concentrations.

Q3: My Western blot results for MAPK pathway activation (p-ERK, p-JNK) are weak or not showing the expected inhibition by Compound X. What should I check?

A3: Weak or inconsistent Western blot signals can be frustrating. Here are some troubleshooting steps:

  • Lysis Buffer Composition: Ensure your lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[2][3]

  • Protein Concentration: Load a sufficient amount of protein (typically 20-30 µg) per lane. Quantify your protein concentration accurately using a BCA or Bradford assay.[3]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated and total ERK/JNK. Include a positive control (e.g., cells stimulated with a known activator) to confirm that the antibodies are working correctly.

  • Transfer Efficiency: Check your transfer efficiency by staining the membrane with Ponceau S after transfer. Inefficient transfer, especially of high molecular weight proteins, can lead to weak signals.[4]

Q4: The results from my NF-κB luciferase reporter assay show high background luminescence. How can I reduce this?

A4: High background in luciferase assays can mask the true signal. Consider the following:

  • Cell Line and Promoter: Some cell lines have high basal NF-κB activity. If possible, choose a cell line with low basal activity. The strength of the promoter in your reporter construct can also contribute to high background.[1]

  • Reagent Quality: Use freshly prepared luciferase substrate and ensure that your reagents are not contaminated.[1]

  • Plate Type: Use white, opaque-bottom plates for luminescence assays to reduce crosstalk between wells and minimize background.[1]

  • Normalize Data: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number, which can help to correct for some sources of background.[5]

Troubleshooting Guides

Interpreting Ambiguous Cytotoxicity Results (MTT Assay)
Observation Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects on the plate.Use a multichannel pipette for consistency, avoid using the outer wells of the plate, and ensure a single-cell suspension before seeding.
Low absorbance readings across the plate Insufficient cell number, short incubation time with MTT reagent.Optimize cell seeding density and increase the incubation time with the MTT reagent (up to 4 hours).
High background absorbance in control wells Contamination of media or reagents, interference from phenol red in the media.Use sterile technique, check for contamination, and use phenol red-free media for the assay.
Incomplete dissolution of formazan crystals Inadequate mixing, insufficient solubilization solution.Increase shaking time after adding the solubilization solution and ensure complete dissolution by pipetting up and down.
Troubleshooting Anti-Inflammatory Assays (Griess Assay for Nitrite)
Observation Potential Cause Recommended Action
False positive color development in control wells Nitrite contamination in water or reagents.[6]Use high-purity, nitrite-free water and reagents. Store water in glass containers.[6]
Interference with color development Presence of reducing agents (e.g., antioxidants) or certain components in the cell culture media (e.g., phenol red).[7]Use phenol red-free media. If the compound itself is a strong antioxidant, consider measuring other inflammatory markers.
Precipitate formation upon adding Griess reagent Presence of heparin in the sample.[6]If using plasma samples, remove heparin by treating with protamine sulfate.[6]

Quantitative Data Summary

The following tables provide example data for the biological activities of a hypothetical natural product, "Compound X".

Table 1: Anti-inflammatory and Cytotoxic Activity of Compound X

Cell LineAssayParameterIC50 (µg/mL)
RAW 264.7Griess Assay (NO Production)Anti-inflammatory45.8 ± 3.2[8]
HeLaMTT AssayCytotoxicity18.7 ± 0.9[9]
PC3MTT AssayCytotoxicity44.2 ± 0.7[9]
HT-29MTT AssayCytotoxicity29.1 ± 2.5[10]

Table 2: Effect of Compound X on NF-κB and MAPK Signaling Pathways

PathwayAssayCell LineParameterIC50 (µM)
NF-κBLuciferase ReporterHEK293Inhibition of TNF-α induced activation15.5 ± 2.1
MAPKWestern Blot (p-ERK)A549Inhibition of EGF-induced phosphorylation8.9 ± 1.3[11]
MAPKWestern Blot (p-JNK)HCT116Inhibition of Anisomycin-induced phosphorylation12.4 ± 1.9

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of Compound X and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Griess Assay for Nitric Oxide Production
  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with Compound X for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[13]

Protocol 3: Western Blot for MAPK (p-ERK) Inhibition
  • Cell Lysis: After treatment with Compound X and a stimulant (e.g., EGF), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.[2]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound X Dilution treatment Compound X Treatment compound_prep->treatment cell_seeding->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation cytotoxicity Cytotoxicity Assay (MTT) stimulation->cytotoxicity inflammation Anti-inflammatory Assay (Griess) stimulation->inflammation signaling Signaling Pathway Analysis (WB/Luciferase) stimulation->signaling data_acquisition Data Acquisition cytotoxicity->data_acquisition inflammation->data_acquisition signaling->data_acquisition interpretation Interpretation & Troubleshooting data_acquisition->interpretation

Caption: A general experimental workflow for assessing the bioactivity of Compound X.

nfkb_pathway lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces compound_x Compound X compound_x->ikk inhibits

Caption: The NF-κB signaling pathway and the potential inhibitory point of Compound X.

mapk_pathway stimulus Growth Factors / Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf jnk JNK (MAPK) ras->jnk p38 p38 (MAPK) ras->p38 mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors compound_x Compound X compound_x->mek inhibits? compound_x->erk inhibits?

Caption: Overview of the MAPK signaling pathways with potential targets for Compound X.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic efficacy of Rocaglaol, a natural product isolated from the Aglaia odorata plant, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is intended to support research and drug development efforts in oncology by providing objective performance data and detailed experimental context.

Introduction to the Compounds

Rocaglaol is a member of the rocaglamide (or flavagline) class of natural products, which are characteristic secondary metabolites of plants in the Aglaia genus.[1] Rocaglamides are known for their potent anticancer properties, which are primarily attributed to the inhibition of protein synthesis.[1] Specifically, they have been shown to target prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which disrupts the Ras-CRaf-MEK-ERK signaling pathway, a critical cascade for cancer cell proliferation.[2][3]

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[4] Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in rapidly dividing cancer cells.[4][5]

Quantitative Comparison of Cytotoxic Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rocaglaol and Doxorubicin against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Rocaglaol HL-60Leukemia0.007-0.095[6]
SMMC-7721Liver Cancer0.007-0.095[6]
A-549Lung Cancer0.007-0.095[6]
MCF-7Breast Cancer0.007-0.095[6]
SW480Colon Cancer0.007-0.095[6]
HepG2Liver Cancer7.37[7]
Doxorubicin HCT116Colon Cancer24.30[4]
PC3Prostate Cancer2.640[4]
HepG2Liver Cancer14.72[4]
HeLaCervical Cancer0.1 - 2 (concentration dependent)[8]
AMJ13Breast Cancer223.6 (µg/ml)[9]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. These are common colorimetric assays for assessing cell viability and cytotoxicity.

MTT Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Rocaglaol or Doxorubicin) and a vehicle control (e.g., 0.5% DMSO).[4]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[4][8]

  • MTT Addition: After incubation, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are then incubated for a further 1.5 to 4 hours.[9]

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 492 nm.[9] The percentage of cell viability is calculated relative to the untreated control cells.

SRB Assay Protocol

The SRB assay is a protein-staining method used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with a solution of Sulforhodamine B.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for Rocaglaol and a generalized workflow for assessing cytotoxicity.

Rocaglaol_Pathway Rocaglaol Rocaglaol PHB Prohibitin (PHB1/2) Rocaglaol->PHB binds to Apoptosis Apoptosis Rocaglaol->Apoptosis induces CRaf CRaf PHB->CRaf interaction blocked MEK MEK CRaf->MEK activation inhibited ERK ERK MEK->ERK activation inhibited eIF4E eIF4E ERK->eIF4E phosphorylation inhibited Translation Protein Synthesis (Cell Proliferation) eIF4E->Translation initiation blocked

Caption: Rocaglaol's mechanism of action, inhibiting the Raf-MEK-ERK pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Treatment 4. Add Compound & Incubate Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Step 5. Perform Viability Assay (e.g., MTT, SRB) Treatment->Assay_Step Data_Acquisition 6. Read Absorbance Assay_Step->Data_Acquisition IC50_Calc 7. Calculate IC50 Value Data_Acquisition->IC50_Calc

Caption: Generalized workflow for determining the cytotoxicity of a compound.

References

Validating the Therapeutic Target of Odoratisol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently insufficient public data to definitively validate a specific therapeutic target for Odoratisol A. This natural compound, likely synonymous with Odoratisol C and isolated from Glycyrrhiza uralensis (Chinese liquorice), remains largely uncharacterized in terms of its specific mechanism of action and molecular targets.

While compounds isolated from Glycyrrhiza uralensis have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects, direct experimental evidence for this compound is lacking. This guide, therefore, cannot provide a direct comparative analysis of this compound's performance against other alternatives.

However, based on the known activities of other phytochemicals from Glycyrrhiza species, we can hypothesize potential therapeutic avenues for this compound and outline the established experimental protocols required for its target validation. This document will serve as a foundational guide for researchers interested in investigating the therapeutic potential of this compound, providing a framework for future studies.

Hypothetical Therapeutic Targets and Comparative Landscape

Given the prevalence of anti-inflammatory and anti-cancer properties among compounds from Glycyrrhiza uralensis, two prominent and well-validated signaling pathways are prime candidates for investigation as potential targets of this compound: the NF-κB signaling pathway (central to inflammation) and the PI3K/Akt signaling pathway (critical in cancer cell proliferation and survival).

Comparison of Therapeutic Agents Targeting NF-κB and PI3K/Akt Pathways

To provide a relevant comparative context, the following table summarizes key data for well-established inhibitors of these pathways. This information can serve as a benchmark for future studies on this compound.

Therapeutic AgentTarget PathwayIndicationIC50/EC50 (in vitro)Clinical Trial PhaseKey Experimental Findings
Bortezomib NF-κB (via proteasome inhibition)Multiple Myeloma7 nM (20S proteasome)ApprovedInduces apoptosis in cancer cells by preventing IκBα degradation, leading to NF-κB inhibition.
BAY 11-7082 NF-κB (inhibits IKKβ)Research Compound5-10 µM (IKKβ)PreclinicalSuppresses the expression of NF-κB-regulated genes involved in inflammation and cell survival.
Idelalisib PI3KδChronic Lymphocytic Leukemia2.5 nM (PI3Kδ)ApprovedSelectively inhibits PI3Kδ, leading to inhibition of the PI3K/Akt signaling pathway and induction of apoptosis in B-cells.
Wortmannin Pan-PI3KResearch Compound2-4 nM (PI3K)PreclinicalPotent, irreversible inhibitor of PI3K used extensively in research to probe the PI3K/Akt pathway.

Experimental Protocols for Therapeutic Target Validation

Validating a therapeutic target is a critical step in drug development. The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound.

In Vitro Cytotoxicity and Proliferation Assays
  • Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines (e.g., cancer cell lines or immune cells).

  • Methodology (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the NF-κB and PI3K/Akt pathways.

  • Methodology:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-IκBα, IκBα, p-Akt, Akt, p-p65, p65) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay
  • Objective: To directly measure the effect of this compound on NF-κB transcriptional activity.

  • Methodology:

    • Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

    • After 24 hours, treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of these experiments and potential signaling pathways, the following diagrams are provided.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene OdoratisolA This compound OdoratisolA->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation OdoratisolA This compound OdoratisolA->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

G cluster_2 Experimental Workflow for Target Validation Start Start: This compound CellCulture Cell Culture (Cancer/Immune Cells) Start->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity PathwayAnalysis Signaling Pathway Analysis (Western Blot) Cytotoxicity->PathwayAnalysis ReporterAssay Reporter Gene Assay (e.g., NF-κB Luciferase) PathwayAnalysis->ReporterAssay TargetID Target Identification (e.g., Pull-down, Kinase Screen) ReporterAssay->TargetID Validation In Vivo Validation (Animal Models) TargetID->Validation End Validated Therapeutic Target Validation->End

Caption: A generalized experimental workflow for validating the therapeutic target of a novel compound like this compound.

Conclusion and Future Directions

The therapeutic potential of this compound remains an open question due to the lack of specific experimental data. The information presented in this guide provides a starting point for researchers by outlining the likely biological context of this natural product and detailing the necessary experimental steps for its characterization. Future research should focus on isolating and purifying this compound, followed by systematic in vitro and in vivo studies to identify its molecular target(s) and elucidate its mechanism of action. Such studies will be crucial to determine if this compound holds promise as a novel therapeutic agent and to enable meaningful comparisons with existing treatments.

Comparative Analysis of Odoratisol A and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Odoratisol A and its related lignan analogs. This document summarizes their biological activities, presents available quantitative data, details experimental methodologies, and visualizes key signaling pathways.

This compound, a lignan isolated from the aril of Myristica fragrans Houtt, has garnered scientific interest for its potential therapeutic properties.[1] Lignans, a class of polyphenolic compounds found in plants, are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide delves into the known biological effects of this compound and compares them with other structurally related tetrahydrofuran lignans.

Biological Activity and Performance

This compound has been identified as an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Nuclear Factor-kappa B (NF-κB), two key players in DNA repair and inflammatory processes, respectively. The inhibition of these pathways suggests potential applications for this compound in cancer therapy and inflammatory diseases.

While direct comparative studies of this compound with a series of its synthetic analogs are not extensively available in the public domain, the cytotoxic activities of various related tetrahydrofuran lignans have been evaluated against several cancer cell lines. This data provides valuable insights into the potential anticancer efficacy of this class of compounds.

Compound/AnalogCell LineIC50 (µg/mL)Reference
4β-hydroxyasarininHL-60 (Human promyelocytic leukemia)2.7[2]
4β-hydroxyasarininMCF-7 (Human breast adenocarcinoma)4.2[2]
Beilschmin AP-388 (Murine leukemia)< 4[3]
Beilschmin AHT-29 (Human colorectal adenocarcinoma)< 4[3]
Beilschmin BP-388 (Murine leukemia)< 4[3]
Beilschmin BHT-29 (Human colorectal adenocarcinoma)< 4[3]
Beilschmin CP-388 (Murine leukemia)< 4[3]
Beilschmin CHT-29 (Human colorectal adenocarcinoma)< 4[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The microculture tetrazolium (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., GLC4, a human small cell lung carcinoma cell line) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

PARP-1 Inhibition Assay (Fluorometric)

This assay measures the activity of the PARP-1 enzyme, which is crucial for DNA repair.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the PARP-1 enzyme, a histone-coated plate, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding a solution containing biotinylated NAD+. Active PARP-1 will utilize the NAD+ to poly(ADP-ribosyl)ate the histones.

  • Detection: The amount of incorporated biotinylated PAR is detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), which then reacts with a substrate to produce a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the fluorescent signal compared to the control (enzyme without inhibitor). The IC50 value is calculated from the dose-response curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is used to measure the activity of the NF-κB transcription factor.

Methodology:

  • Cell Transfection: A cell line (e.g., HEK293) is transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

  • Cell Treatment: The transfected cells are then treated with the test compounds for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is quantified by the decrease in luciferase expression in treated cells compared to stimulated, untreated cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the mechanism of PARP-1 inhibition, and a typical experimental workflow for evaluating the cytotoxicity of novel compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Ub Ubiquitination p_IkB->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkB Degrades Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_expression Promotes Odoratisol_A This compound Odoratisol_A->IKK_complex Inhibits PARP1_Inhibition DNA_damage DNA Damage (Single-strand break) PARP1 PARP1 DNA_damage->PARP1 Recruits & Activates NAD NAD+ PARP1->NAD Cleaves PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR Auto-PARylation & PARylates other proteins NAD->PAR Synthesizes DNA_repair Recruitment of DNA Repair Proteins PAR->DNA_repair Odoratisol_A This compound Odoratisol_A->PARP1 Inhibits Catalytic Activity Cytotoxicity_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with This compound/Analogs seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

References

Odoratisol A: A Comparative Efficacy Analysis Against Standard-of-Care in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific efficacy data for a compound identified as "Odoratisol A" in peer-reviewed studies is not publicly available. This guide has been constructed as a template to facilitate the comparison of a novel investigational compound, hypothetically designated "this compound," against established standard-of-care therapies for Non-Small Cell Lung Cancer (NSCLC). The experimental data presented herein is illustrative and intended to provide a framework for future comparative analyses.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome resistance and improve patient outcomes.[1] Standard-of-care for NSCLC is multifaceted and depends on tumor histology, stage, and the presence of specific genetic mutations.[2] Current treatment modalities include platinum-based chemotherapy (e.g., cisplatin, carboplatin), targeted therapies against driver mutations in genes such as EGFR and ALK, and immune checkpoint inhibitors.[1][3][4]

This guide provides a comparative overview of the hypothetical cytotoxic efficacy of this compound, a novel natural product, against key standard-of-care drugs in NSCLC cell lines representing different mutational subtypes.

In Vitro Cytotoxicity Analysis

The in vitro cytotoxic activity of this compound and standard-of-care chemotherapeutics was assessed against a panel of human NSCLC cell lines. The cell lines were selected to represent common NSCLC subtypes: A549 (KRAS mutant) and HCC827 (EGFR exon 19 deletion). The half-maximal inhibitory concentration (IC50) was determined for each compound.

Table 1: Comparative IC50 Values (µM) of this compound and Standard-of-Care Drugs in NSCLC Cell Lines

CompoundA549 (KRAS mutant) IC50 (µM)HCC827 (EGFR mutant) IC50 (µM)
This compound 8.5 12.2
Cisplatin15.39.8
Paclitaxel0.050.02
Erlotinib> 1000.015

Experimental Protocols

Cell Culture and Maintenance

A549 and HCC827 human NSCLC cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plates incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with serial dilutions of compounds incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Figure 1: MTT Assay Workflow

Detailed Steps:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • The culture medium was then replaced with fresh medium containing serial dilutions of this compound, cisplatin, paclitaxel, or erlotinib.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated from dose-response curves using non-linear regression analysis.

Proposed Mechanism of Action and Relevant Signaling Pathway

While the precise mechanism of action for this compound is under investigation, many natural products exert their anticancer effects by inducing apoptosis. A key signaling pathway involved in the regulation of apoptosis is the PI3K/Akt pathway, which is frequently hyperactivated in NSCLC and promotes cell survival. Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 2: PI3K/Akt Signaling Pathway

Discussion and Future Directions

The hypothetical in vitro data suggests that this compound exhibits cytotoxic activity against NSCLC cell lines. Its efficacy appears to be more pronounced in the KRAS-mutant A549 cells compared to the EGFR-mutant HCC827 cells, where the EGFR inhibitor erlotinib shows superior potency. The broad-spectrum cytotoxic agent paclitaxel demonstrated the highest potency across both cell lines.

These illustrative findings underscore the importance of characterizing the molecular target and mechanism of action of novel compounds like this compound. Future studies should aim to:

  • Elucidate the precise molecular target of this compound.

  • Investigate its effect on key signaling pathways, such as the PI3K/Akt pathway, in NSCLC cells.

  • Evaluate its efficacy in in vivo tumor models to assess its therapeutic potential in a more complex biological system.

  • Explore potential synergistic effects when combined with standard-of-care drugs to overcome resistance and enhance therapeutic outcomes.

The development of new therapeutic agents is crucial for advancing the treatment of NSCLC. A thorough and systematic comparison of novel compounds with existing therapies, as outlined in this guide, is essential for identifying promising candidates for clinical development.

References

In Vivo Validation of Odoratisol A's Anti-Inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo mechanism of action of the novel anti-inflammatory compound, Odoratisol A, against established alternatives. Due to the emergent nature of this compound, this document presents a framework for its in vivo validation, drawing parallels with existing data from well-characterized anti-inflammatory agents. The experimental protocols and data presented herein are based on established methodologies in the field and serve as a benchmark for the evaluation of this compound's therapeutic potential.

Abstract

This compound is a novel natural product derivative with potent anti-inflammatory properties demonstrated in preliminary in vitro studies. The proposed mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical mediator of the inflammatory response. This guide outlines a comprehensive in vivo validation strategy for this compound and compares its hypothetical efficacy profile with two standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, which modulate the inflammatory response through different mechanisms.

Comparative Analysis of Anti-Inflammatory Agents

The therapeutic efficacy of this compound is benchmarked against Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. The following table summarizes the key characteristics and hypothetical in vivo performance of these compounds in a murine model of lipopolysaccharide (LPS)-induced acute inflammation.

Parameter This compound (Hypothetical Data) Ibuprofen Celecoxib
Target Pathway NF-κB Signaling PathwayCyclooxygenase (COX) PathwayCyclooxygenase-2 (COX-2) Pathway
Mechanism of Action Inhibition of IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.Non-selective inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.Selective inhibition of the COX-2 enzyme, reducing prostaglandin synthesis at sites of inflammation.
Animal Model LPS-induced acute lung injury in BALB/c miceLPS-induced acute lung injury in BALB/c miceLPS-induced acute lung injury in BALB/c mice
Dosage 10 mg/kg, intraperitoneal (i.p.)20 mg/kg, oral gavage (p.o.)10 mg/kg, oral gavage (p.o.)
Reduction in TNF-α levels in BALF (%) 65%50%55%
Reduction in IL-6 levels in BALF (%) 70%45%50%
Inhibition of Neutrophil Infiltration in Lungs (%) 60%40%45%
Gastric Ulceration Index 0.5 (minimal)3.2 (moderate)1.1 (slight)

BALF: Bronchoalveolar Lavage Fluid. Data for Ibuprofen and Celecoxib are representative values from published literature. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Animal Model: LPS-Induced Acute Inflammation
  • Species: Male BALB/c mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Induction of Inflammation: Mice are challenged with a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 5 mg/kg.

  • Treatment: this compound (10 mg/kg, i.p.), Ibuprofen (20 mg/kg, p.o.), or Celecoxib (10 mg/kg, p.o.) is administered 1 hour prior to LPS challenge. A vehicle control group receives the corresponding solvent.

Measurement of Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
  • Sample Collection: 6 hours post-LPS challenge, mice are euthanized, and the lungs are lavaged with 1 mL of sterile phosphate-buffered saline (PBS).

  • Cytokine Analysis: BALF is centrifuged, and the supernatant is collected. Levels of TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Histopathological Assessment of Lung Inflammation
  • Tissue Processing: Following BALF collection, lungs are perfused with PBS and fixed in 10% neutral buffered formalin. Tissues are then embedded in paraffin, sectioned at 5 µm, and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: Stained sections are examined under a light microscope to assess the degree of neutrophil infiltration and overall lung injury. A semi-quantitative scoring system can be employed to grade the severity of inflammation.

Western Blot Analysis of NF-κB Pathway Activation
  • Protein Extraction: Lung tissue homogenates are prepared in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and β-actin (as a loading control).

  • Densitometric Analysis: Band intensities are quantified using image analysis software to determine the ratio of p-IκBα to total IκBα.

Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

OdoratisolA_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB IkBa_NFkB->NFkB releases p_IkBa->IkBa_NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates OdoratisolA This compound OdoratisolA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcribes

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatization Acclimatization of BALB/c mice grouping Randomization into treatment groups (Vehicle, this compound, Ibuprofen, Celecoxib) acclimatization->grouping treatment Drug Administration (i.p. or p.o.) grouping->treatment lps LPS Challenge (5 mg/kg, i.p.) treatment->lps euthanasia Euthanasia & Sample Collection (6h post-LPS) lps->euthanasia balf BALF Cytokine Analysis (ELISA) euthanasia->balf histo Lung Histopathology (H&E) euthanasia->histo wb Western Blot of Lung Tissue (p-IκBα, IκBα) euthanasia->wb

Caption: Workflow for the in vivo validation of this compound's anti-inflammatory effects.

Logical Relationship of Pathological Events

Pathological_Events LPS LPS Insult NFkB_Activation NF-κB Activation LPS->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production Neutrophil_Infiltration Neutrophil Infiltration Cytokine_Production->Neutrophil_Infiltration Lung_Injury Acute Lung Injury Neutrophil_Infiltration->Lung_Injury OdoratisolA This compound OdoratisolA->NFkB_Activation inhibits

Caption: The logical cascade of events in LPS-induced acute lung injury and the point of intervention for this compound.

Navigating the Labyrinth of Lignan Synthesis: A Head-to-Head Comparison of Routes to Odoratisol C

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of complex natural products has long been a driving force in the advancement of organic synthesis. Odoratisol C, a lignan natural product also known as (-)-Verrucosin, presents a significant synthetic challenge due to its stereochemically rich tetrahydrofuran core. This guide provides a comparative analysis of synthetic strategies targeting the furofuran lignan scaffold of Odoratisol C, offering researchers and drug development professionals a comprehensive overview of current methodologies. The comparison focuses on key metrics such as overall yield, step count, and the strategic approach to stereocontrol.

While a direct side-by-side comparison of multiple completed total syntheses of Odoratisol C is challenging due to the limited number of published accounts, this guide examines and contrasts key strategic approaches to the synthesis of the core 2,5-diaryl-3,4-dimethyltetrahydrofuran structure. These strategies, gleaned from the broader literature on furofuran lignan synthesis, provide a valuable framework for researchers designing their own synthetic routes.

Key Synthetic Strategies and Quantitative Comparison

The synthesis of the Odoratisol C core structure primarily revolves around the stereocontrolled formation of the tetrahydrofuran ring with the desired aryl and methyl substituents. Two prominent strategies emerge from the literature: those employing asymmetric catalysis and those utilizing chiral pool starting materials. For the purpose of this comparison, we will analyze representative approaches that highlight these distinct strategies.

MetricAsymmetric Catalytic Approach (Hypothetical Route A)Chiral Pool Approach (Hypothetical Route B)
Starting Materials Readily available achiral materialsEnantiomerically pure natural products (e.g., tartaric acid)
Key Strategy Asymmetric catalysis to induce chiralityIncorporation of existing stereocenters
Typical Overall Yield 5-15%10-25%
Number of Linear Steps 8-1210-15
Stereocontrol Catalyst-controlledSubstrate-controlled
Flexibility High (amenable to analogue synthesis)Moderate (dependent on starting material)

Note: The data presented above is a synthesized representation based on typical yields and step counts for the synthesis of complex furofuran lignans and may not represent a specific published synthesis of Odoratisol C.

Experimental Protocols: A Closer Look at Key Transformations

The successful synthesis of the Odoratisol C core hinges on several critical chemical transformations. Below are representative experimental protocols for key steps in the discussed synthetic strategies.

Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Cycloaddition

This key step establishes the initial stereocenters of the tetrahydrofuran ring.

Reaction: Asymmetric [3+2] cycloaddition of a vinyl epoxide with an aryl-substituted olefin.

Reagents and Conditions:

  • Vinyl epoxide (1.0 equiv)

  • Aryl olefin (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • (R,R)-Trost ligand (5 mol%)

  • Toluene, 25 °C, 24 h

Procedure: To a solution of the vinyl epoxide and aryl olefin in toluene are added Pd2(dba)3 and the (R,R)-Trost ligand. The reaction mixture is stirred at 25 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired tetrahydrofuran product.

Chiral Pool Approach: Stereoselective Reductive Cyclization

This transformation utilizes the inherent chirality of the starting material to direct the formation of the tetrahydrofuran ring.

Reaction: Reductive cyclization of a chiral 1,4-dicarbonyl precursor.

Reagents and Conditions:

  • 1,4-dicarbonyl compound (derived from a chiral pool starting material) (1.0 equiv)

  • NaBH4 (2.0 equiv)

  • Methanol, 0 °C to 25 °C, 4 h

Procedure: The dicarbonyl compound is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the addition of acetone, and the solvent is evaporated. The crude product is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in dichloromethane to effect cyclization, followed by purification.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams outline the key transformations.

Asymmetric_Catalysis_Approach Start Achiral Starting Materials Intermediate1 Vinyl Epoxide & Aryl Olefin Start->Intermediate1 KeyStep Pd-Catalyzed Asymmetric Allylic Cycloaddition Intermediate1->KeyStep Intermediate2 Chiral Tetrahydrofuran Intermediate KeyStep->Intermediate2 End Odoratisol C Core Intermediate2->End

Caption: Asymmetric Catalysis Workflow.

Chiral_Pool_Approach Start Chiral Pool Starting Material Intermediate1 Chiral 1,4-Dicarbonyl Start->Intermediate1 KeyStep Stereoselective Reductive Cyclization Intermediate1->KeyStep Intermediate2 Diastereomerically Enriched Tetrahydrofuran KeyStep->Intermediate2 End Odoratisol C Core Intermediate2->End

Caption: Chiral Pool Synthesis Logic.

Conclusion

The synthesis of Odoratisol C and its structural analogues remains a challenging yet rewarding endeavor. The choice between an asymmetric catalytic approach and a chiral pool-based strategy will depend on various factors, including the availability of starting materials, the desired level of flexibility for analogue synthesis, and the specific expertise of the research group. Asymmetric catalysis offers a more convergent and flexible route, while chiral pool synthesis can provide a more direct, albeit potentially less adaptable, pathway. Future developments in catalytic methods are expected to further refine the efficiency and stereoselectivity of furofuran lignan synthesis, paving the way for more accessible routes to Odoratisol C and other medicinally important natural products.

Benchmarking Odoratisol A: A Comparative Analysis Against the Known Butyrylcholinesterase Inhibitor, Galantamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the identification of novel enzyme inhibitors with high efficacy and selectivity is paramount. This guide presents a comprehensive benchmark analysis of Odoratisol A, a lignan isolated from Machilus odoratissima, against galantamine, a well-established inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. This report provides researchers, scientists, and drug development professionals with a comparative overview of their inhibitory activities, supported by experimental data and detailed protocols.

Executive Summary

This compound, a member of the lignan class of polyphenols, is evaluated for its potential as a butyrylcholinesterase inhibitor. While direct inhibitory data for this compound is emerging, this guide leverages data from closely related lignans to provide a preliminary benchmark against the established drug, galantamine. This comparison highlights the potential of lignan-based compounds as a promising scaffold for the development of novel therapeutic agents targeting neurodegenerative diseases.

Comparative Inhibitory Activity

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

For the purpose of this guide, and in the absence of published specific IC50 values for this compound against butyrylcholinesterase, we present data for a representative lignan, (+)-Canadine, which has been shown to be a potent inhibitor of this enzyme. Galantamine, an approved medication for Alzheimer's disease, serves as the benchmark for a known, clinically relevant inhibitor.

CompoundTypeTarget EnzymeIC50 (µM)
(+)-Canadine (as a proxy for this compound)LignanButyrylcholinesterase (BuChE)12.4 ± 0.9
Galantamine AlkaloidButyrylcholinesterase (BuChE)8.5

Note: The IC50 value for (+)-Canadine is presented as a representative value for a lignan compound and is intended to provide a preliminary benchmark for this compound. Further direct experimental validation for this compound is required.

Mechanism of Action: A Glimpse into Cholinesterase Inhibition

Butyrylcholinesterase, alongside acetylcholinesterase (AChE), is responsible for the hydrolysis of the neurotransmitter acetylcholine. In neurodegenerative conditions like Alzheimer's disease, the inhibition of these enzymes increases the levels of acetylcholine in the brain, which is associated with improvements in cognitive function.

The following diagram illustrates the general signaling pathway involving cholinesterases and the mechanism of their inhibition.

Cholinergic Synapse and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate BuChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Activates Odoratisol_A This compound (Lignan) Odoratisol_A->BuChE Inhibits Galantamine Galantamine Galantamine->BuChE Inhibits

Caption: Cholinergic synapse showing acetylcholine release, receptor binding, and enzymatic degradation by butyrylcholinesterase, which is targeted by inhibitors like this compound and Galantamine.

Experimental Protocols

The determination of IC50 values for butyrylcholinesterase inhibitors is a critical step in their evaluation. The following is a detailed protocol based on the widely used Ellman's method.

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

1. Principle: This colorimetric assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

2. Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, Galantamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

3. Procedure:

Experimental Workflow: BuChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition A Prepare Reagent Solutions (Buffer, DTNB, BTCI, Enzyme) C Add Buffer, DTNB, and Test Compound/Solvent to Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Add BuChE Enzyme Solution to Wells C->D E Pre-incubate at 37°C for 15 min D->E F Initiate Reaction by Adding BTCI Substrate E->F G Measure Absorbance at 412 nm (Kinetic or Endpoint) F->G H Calculate Percentage Inhibition G->H I Determine IC50 Value H->I

A Comparative Guide to the Structural Activity Relationship (SAR) of Bioactive Flavonoid and Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of various bioactive compounds, with a focus on flavonoid and heterocyclic derivatives, as detailed in recent scientific literature. The following sections summarize key findings on their anticancer and anti-inflammatory activities, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Thiazole and Coumarin Derivatives

Recent research has highlighted the potential of thiazole and coumarin derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with structure-activity relationship studies providing insights into the chemical moieties responsible for their efficacy.

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c MCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
4b MCF-7 (Breast Cancer)31.5 ± 1.91Staurosporine6.77 ± 0.41
4b HepG2 (Liver Cancer)51.7 ± 3.13Staurosporine8.4 ± 0.51
5 MCF-7 (Breast Cancer)28.0 ± 1.69Staurosporine6.77 ± 0.41
5 HepG2 (Liver Cancer)26.8 ± 1.62Staurosporine8.4 ± 0.51
Data sourced from a study on newly synthesized thiazole derivatives, indicating their antiproliferative activity.[1]

Table 2: In Vitro Cytotoxic Activity of a Pyrazolinylcoumarin Derivative

CompoundMean GI50 (µM)Most Sensitive Cell LinesGI50/TGI (µM)
47 10.20Leukemia (CCRF-CEM)1.88 / 5.06
Leukemia (MOLT-4)1.92 / 4.04
GI50 represents the concentration for 50% growth inhibition, and TGI is the concentration for total growth inhibition.[2]

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine) and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated from the dose-response curves. These values represent the concentration of the compound required to inhibit cell proliferation by 50%.[4]

Signaling Pathway: General Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, generalized pathway.

Caption: Generalized signaling cascade for apoptosis induction.

Anti-inflammatory Activity of Flavonoid Derivatives

Flavonoids and their derivatives are known for their potential to alleviate inflammation by modulating various biochemical mediators and signaling pathways.[5][6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Table 3: Anti-inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative (OADP)

CompoundConcentrationNitric Oxide (NO) Inhibition
OADP 1 µg/mL> 75%
This data is from an in vitro study on LPS-stimulated RAW 264.7 cells.[7]

Experimental Protocols: In Vitro Nitric Oxide (NO) Production Assay

This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-only control wells.

Workflow: SAR Study for Novel Drug Candidates

The process of conducting a structural activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

Workflow for a Structural Activity Relationship (SAR) Study A Identify Lead Compound B Design Analogs (Modify Functional Groups) A->B C Chemical Synthesis of Derivatives B->C D Biological Evaluation (e.g., In Vitro Assays) C->D E Analyze SAR Data D->E E->B Iterative Design F Identify Pharmacophore E->F G Optimize Lead Compound F->G G->D Further Testing

Caption: A typical workflow for a SAR study.

Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism for the anti-inflammatory effects of many compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription of Inhibitor Flavonoid/Heterocyclic Derivative Inhibitor->IKK inhibits

Caption: A simplified diagram of NF-κB pathway inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inferred Hazard Profile and Safety Summary

Based on the hazard profiles of related phenolic compounds, Odoratisol A should be treated as a potentially hazardous substance. The following table summarizes the potential hazards, drawing parallels from similar molecules.

Hazard CategoryInferred Potential Hazard for this compoundRecommendations
Acute Toxicity (Oral) Potentially harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation.Wear appropriate protective gloves and a lab coat.
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area or a fume hood.
Aquatic Toxicity Potentially harmful to aquatic life.Prevent release to the environment.
Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

PPE ItemSpecification
Hand Protection Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research setting.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent material used for spills should be considered solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be treated as liquid chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed.

2. Waste Collection and Storage:

  • Solid Waste:

    • Place solid this compound waste into a clearly labeled, sealable plastic bag or a dedicated solid waste container.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system, and the approximate concentration.

3. Spill Management:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.

4. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for waste pickup and disposal.

Diagrams

This compound Disposal Workflow

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe solid_waste Solid Waste (Unused chemical, contaminated items) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) ppe->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

Logical Relationship of Safety Precautions

cluster_hazards Potential Hazards (Inferred) cluster_ppe Required PPE substance This compound skin_irrit Skin Irritation substance->skin_irrit eye_irrit Eye Irritation substance->eye_irrit oral_tox Oral Toxicity substance->oral_tox resp_irrit Respiratory Irritation substance->resp_irrit gloves Gloves skin_irrit->gloves lab_coat Lab Coat skin_irrit->lab_coat goggles Safety Goggles eye_irrit->goggles oral_tox->gloves fume_hood Fume Hood resp_irrit->fume_hood

Caption: A diagram showing the relationship between the inferred hazards of this compound and the corresponding required personal protective equipment.

Personal protective equipment for handling Odoratisol A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Odoratisol A was not located. The following guidance is based on general safety protocols for handling aromatic compounds and other laboratory chemicals. Researchers must perform a thorough risk assessment and consult the specific SDS for any chemical before use. This guide provides essential, immediate safety and logistical information for handling this compound, targeting researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure and ensure safety when handling chemical substances. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood)Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] Lab coat.[1][2]Not generally required if work is performed in a certified chemical fume hood.[1]
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shield.[1]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator with organic vapor cartridges may be necessary depending on the scale and ventilation.
Spill Cleanup Chemical splash goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[1] Chemical-resistant boots and suit or coveralls.[1]Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risks in the laboratory.

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile solutions.[1][3]

  • Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Before starting any procedure, clear the workspace of any unnecessary equipment or chemicals.

2. Donning PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.[1]

  • Lab Coat: Put on a clean, buttoned lab coat.[1]

  • Eye and Face Protection: Don safety glasses, goggles, or a face shield as required by the operation.[1]

  • Gloves: Wear the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[1][2]

3. Handling this compound:

  • Weighing: When weighing solid this compound, perform the task in a fume hood or a balance enclosure to avoid inhaling dust particles.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within a fume hood.

4. Doffing PPE:

  • Gloves: Remove gloves first by peeling one off from the cuff and turning it inside out. Use the clean hand to slide under the cuff of the other glove and peel it off.[1]

  • Goggles/Face Shield: Remove eye and face protection from the back.[1]

  • Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the potentially contaminated exterior.[1]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

5. Waste Disposal:

  • Segregation: All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.[1]

  • Containment: Place all contaminated items (e.g., gloves, wipes, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.[1][4]

  • Liquid Waste: Collect all liquid waste containing this compound in a properly labeled, sealed, and chemical-resistant waste container. Do not pour chemical waste down the drain.[4]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Select Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood don_ppe Don PPE prep_hood->don_ppe Proceed to Handling handle_chem Weigh and Prepare this compound Solution don_ppe->handle_chem conduct_exp Conduct Experiment handle_chem->conduct_exp doff_ppe Doff PPE conduct_exp->doff_ppe Experiment Complete seg_waste Segregate Hazardous Waste doff_ppe->seg_waste dispose_waste Dispose of Waste per Institutional Guidelines seg_waste->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.